Acetophenazine

Catalog No.
S516976
CAS No.
2751-68-0
M.F
C23H29N3O2S
M. Wt
411.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetophenazine

CAS Number

2751-68-0

Product Name

Acetophenazine

IUPAC Name

1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone

Molecular Formula

C23H29N3O2S

Molecular Weight

411.6 g/mol

InChI

InChI=1S/C23H29N3O2S/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27/h2-3,5-8,17,27H,4,9-16H2,1H3

InChI Key

WNTYBHLDCKXEOT-UHFFFAOYSA-N

SMILES

Array

solubility

6.01e-02 g/L

Synonyms

acetophenazine, acetophenazine maleate, acetophenazine, (Z)-2-maleate (1:2) salt, acetophenazine, ion (1+)

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO

The exact mass of the compound Acetophenazine is 411.19805 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. It belongs to the ontological category of N-(2-hydroxyethyl)piperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Primary Research Applications and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Acetophenazine is primarily investigated for its effects on the central nervous system.

  • Mechanism of Action: It functions primarily as a dopamine D2 receptor antagonist [1]. By blocking these receptors in the brain, it helps researchers study the dopaminergic system's role in behavior and disease.
  • Research Applications: This mechanism makes it a useful tool for studying psychotic disorders such as schizophrenia and anxious depression in preclinical models [1].
  • In Vivo Evidence: Supporting its relevance, one study administered this compound to mice and observed a significant impact on social behavior, specifically prolonging the time until submission in a fighting model [1].

The diagram below illustrates the core research applications stemming from its primary mechanism of action.

APZ This compound D2 Blocks Dopamine D2 Receptors APZ->D2 App1 Research on Psychotic Disorders (e.g., Schizophrenia) D2->App1 App2 Study of Anxious Depression D2->App2 Beh Alters Social Behavior (Prolongs fighting time in mice) D2->Beh

Drug Repurposing and Antiandrogen Activity

A significant finding from a computational drug repurposing study revealed that this compound possesses secondary activity as a weak antagonist of the human Androgen Receptor (AR) [2].

  • Discovery Method: This activity was identified through virtual screening of a marketed drugs library against the AR, followed by in vitro validation [2].
  • Biological Correlation: This antiandrogen effect is thought to correlate with the endocrine side effects sometimes observed in patients taking this class of antipsychotic medications [2].
  • Research Utility: This discovery positions this compound's chemical scaffold as a valuable starting point for developing new nonsteroidal antiandrogens. The research goal is to optimize this scaffold to enhance antiandrogen activity while reducing its original dopaminergic effects, potentially leading to new treatments for conditions like prostate cancer [2].

Quantitative Data on this compound

The table below summarizes key quantitative data from research studies for easy comparison.

Research Area Key Quantitative Findings Citation
Antipsychotic Research In vivo (mice): 2.4 mg/kg dose significantly prolonged fighting time. [1]
Antiandrogen Research In vitro: Identified as a weak AR antagonist (Ki ≈ 0.8 μM). [2]

Experimental Research Protocols

For researchers looking to utilize this compound, here are summaries of key experimental methodologies cited in the literature.

Protocol Type Description Key Details Citation

| In Vivo Behavioral Study | Social interaction test in mice. | Model: C57BL mice (10-12 weeks). Dosage: 2.4 mg/kg. Administration: Single intracardial injection. | [1] | | In Vitro AR Binding Assay | Competitive ligand binding assay. | Measures compound's ability to compete with [³H]mibolerone for binding to the AR. | [2] | | In Vitro AR Transactivation Assay | Assay for functional AR antagonism. | Cells: CV-1 cells transiently expressing AR. Stimulus: Dihydrotestosterone (DHT). Readout: Chloramphenicol acetyl transferase (CAT) activity. | [2] |

Chemical and Physical Properties

For practical laboratory use, this compound has the following characteristics:

  • CAS Number: 2751-68-0 [1] [3] [4]
  • Chemical Formula: C23H29N3O2S [1] [3] [4]
  • Molecular Weight: 411.56 g/mol [1] [3] [4]
  • Solubility: Soluble in DMSO (100 mg/mL) [1]
  • Storage: Recommended storage is -20°C for powder, and -80°C for DMSO solutions [1] [4]

References

Acetophenazine pharmacodynamics and pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacodynamics of Acetophenazine

The table below summarizes the core pharmacodynamic properties of this compound.

Property Description
Drug Class Typical (first-generation) antipsychotic; Phenothiazine derivative [1] [2].
Primary Indication Management of schizophrenia and other psychotic disorders; treatment of disorganized/psychotic thinking, hallucinations, and delusions [1].
Mechanism of Action Antagonism of postsynaptic dopaminergic receptors in the brain [1] [3].
Primary Molecular Target Dopamine D2 receptor (antagonist) [1] [3].
Additional Targets Dopamine D1 receptor (antagonist) [1].
Secondary Effects Believed to depress the release of hypothalamic and hypophyseal hormones and the reticular activating system, affecting metabolism, body temperature, and vasomotor tone [1].

The primary mechanism of action is visualized in the following diagram:

pharmacodynamics This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonizes Signal_Transduction Downstream Signal Transduction D2_Receptor->Signal_Transduction Dopamine Dopamine Dopamine->D2_Receptor Binds Clinical_Effect Reduction of Psychotic Symptoms Signal_Transduction->Clinical_Effect

Pharmacokinetic Profile

A complete quantitative pharmacokinetic profile for this compound is not available in the search results. Key parameters are listed as "Not Available" in the primary source, including [1]:

  • Absorption
  • Volume of Distribution
  • Protein Binding
  • Route of Elimination
  • Half-life
  • Clearance

Experimental Data from Research

One in vivo study in mice provides a quantifiable experimental protocol and result:

  • Animal Model: C57BL mice (10-12 weeks old) [3].
  • Dosage and Administration: A single dose of 2.4 mg/kg, administered intrahippocampally (i.h.) [3].
  • Measured Outcome: The study assessed effects on behavior, specifically the time from the first fight to submission and the total fighting time [3].
  • Result: this compound treatment significantly prolonged both of these time intervals [3].

References

Acetophenazine phenothiazine derivative overview

Author: Smolecule Technical Support Team. Date: February 2026

Core Characteristics of Acetophenazine

The table below summarizes the fundamental chemical and pharmacological data for this compound.

Property Description
IUPAC Name 1-{10-[3-(4-(2-Hydroxyethyl)piperazin-1-yl]propyl}-10H-phenothiazin-2-yl}ethan-1-one [1] [2]
Chemical Formula C₂₃H₂₉N₃O₂S [1] [2]
Average Molecular Weight 411.56 g/mol [1] [2]
CAS Registry Number 2751-68-0 [1] [2]
DrugBank ID DB01063 [2]
Mechanism of Action Postsynaptic antagonism of mesolimbic dopaminergic D1 and D2 receptors; also depresses the release of hypothalamic and hypophyseal hormones [1] [2].
Primary Indication Management of schizophrenia and other psychotic disorders; treatment of disorganized thinking, hallucinations, and delusions [2].
Status Approved, but not US FDA-approved [2].

Pharmacological Profile & Experimental Data

This section provides key experimental and predicted data relevant to drug development.

Parameter Value / Result Source / Method
Melting Point 167 - 168.5 °C Experimental (Sherlock et al.) [2]
Water Solubility 0.06 g/L (Experimental); 0.0601 mg/mL (Predicted) Not Available; ALOGPS [1] [2]
LogP 2.62 (Experimental); 3.48 (Predicted) SANGSTER (1994); ALOGPS [1] [2]
pKa (Strongest Basic) 7.78 (Predicted) ChemAxon [2]
Polar Surface Area (PSA) 47.02 Ų (Predicted) ChemAxon [1] [2]
Bioavailability Yes (Predicted) ChemAxon "Rule of Five" [1]
P-glycoprotein Substrate Yes (Predicted) admetSAR [2]
CYP450 2D6 Inhibitor Yes (Predicted) admetSAR [2]

Synthesis and Phenothiazine Scaffold Modernization

While a specific synthesis protocol for this compound was not detailed in the search results, it is derived from the phenothiazine scaffold [3]. Recent advances in synthesizing this core structure focus on greener and more efficient methodologies, which can be applied to the functionalization needed for derivatives like this compound.

The following diagram illustrates a modern, multi-component radical pathway for constructing the phenothiazine core, an advancement over classical methods.

G Modern Radical Pathway for Phenothiazine Core Synthesis cluster_radical Radical Initiation & Propagation O2 O₂ I2 I₂ / Iodine Radical O2->I2 KI KI KI->I2 Oxidation DMSO DMSO DMSO->I2 Product Phenothiazine Product DMSO->Product Amine Amine Enamine Enamine Intermediate (A) Amine->Enamine Ketone Ketone Ketone->Enamine Sulfur Elemental Sulfur IntB Iodinated Intermediate (B) Enamine->IntB + I radical RadC Carbon Radical (C) IntB->RadC Elimination RadD Sulfur Radical (D) RadC->RadD + S IntE Cyclized Intermediate (E) RadD->IntE Intramolecular Addition IntE->Product Oxidative Dehydrogenation

Modern radical synthesis of phenothiazine core [3].

Key Modern Synthetic Strategies [3]:

  • Transition Metal Catalysis: Utilizes catalysts to form carbon-carbon and carbon-heteroatom bonds for ring functionalization.
  • Green Chemistry Techniques: Includes microwave-assisted and ultrasound-promoted reactions to enhance reaction rates and yields, and electrosynthesis for redox reactions.
  • Multi-component Reactions (MCRs): Efficiently builds complex phenothiazine derivatives in a single step.

Mechanism of Action and Signaling Pathways

As a typical antipsychotic, this compound's primary mechanism is the antagonism of dopamine receptors in the mesolimbic pathway [1] [2] [4]. The diagram below outlines this key signaling pathway and the drug's interaction point.

G This compound Dopamine Antagonism in Mesolimbic Pathway Dopamine Dopamine Release D2 Postsynaptic D₂ Receptor Dopamine->D2 Binds Signal Downstream Signaling D2->Signal Activates Symptoms Reduction of Psychotic Symptoms (e.g., hallucinations) This compound This compound This compound->D2 Antagonizes / Blocks

This compound mechanism: dopamine receptor blockade [1] [2] [4].

Research Applications and Future Directions

Research into phenothiazines like this compound has expanded beyond their traditional antipsychotic use. Key non-traditional research areas include [3] [4] [5]:

  • Anticancer Properties: Phenothiazines are investigated for repurposing in oncology. Studies focus on derivatives with reduced dopamine receptor affinity to separate anticancer effects from neurological side effects, targeting processes like calmodulin binding and cell cycle disruption [5].
  • Antimicrobial and Antiparasitic Activities: The phenothiazine scaffold shows activity against various infectious agents, including drug-resistant bacteria and parasites like Trypanosoma brucei [4].
  • Central Nervous System (CNS) Drug Repurposing: Their inherent ability to cross the blood-brain barrier makes phenothiazines attractive lead compounds for treating primary brain tumors and brain metastases [5].

Key Considerations for Researchers

  • Synthesis Focus: Recent literature (2014-2025) emphasizes modernizing the synthesis of the core phenothiazine scaffold. Developing novel, efficient, and sustainable routes for this core is a active research frontier [3].
  • Structure-Activity Relationship (SAR): Minor structural changes on the phenothiazine scaffold can lead to significant differences in biological activity and side effect profiles. Systematic SAR studies are crucial for optimizing new derivatives [3] [6].
  • Adverse Effect Profile: As a first-generation antipsychotic, this compound carries a risk of extrapyramidal symptoms (EPS), QTc prolongation, and other common phenothiazine adverse effects, which must be considered in any development or repurposing effort [4].

References

Acetophenazine molecular targets and pathway

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Targets and Mechanism of Action

Acetophenazine is a moderate-potency phenothiazine antipsychotic. Its principal therapeutic action comes from antagonizing dopamine receptors, which aligns with the mechanism of typical antipsychotics [1] [2] [3].

The table below summarizes its key molecular targets:

Target Action Biological Impact
D2 dopamine receptor Primary Antagonist [1] [3] Reduces psychotic thinking, hallucinations, and delusions by blocking postsynaptic mesolimbic dopaminergic receptors [1] [2].
D1 dopamine receptor Antagonist [1] Contributes to the overall antipsychotic effect.
Androgen Receptor Not Available [1] The clinical significance is not fully defined.

This antagonism depresses the release of hypothalamic and pituitary hormones and is believed to depress the reticular activating system, affecting basal metabolism, body temperature, wakefulness, and vasomotor tone [1] [2].

Quantitative Data and Properties

For research and development purposes, the table below consolidates key chemical and predicted pharmacokinetic properties of this compound [1] [2]:

Property Value
Chemical Formula C({23})H({29})N({3})O({2})S [1] [2]
Average Molecular Weight 411.56 g/mol [1] [2]
Melting Point 167-168.5 °C [1]
LogP (Predicted) 2.62 - 3.48 [1] [2]
Water Solubility (Predicted) 0.0601 mg/mL [1]
pKa (Strongest Basic) 7.78 - 8.07 [1] [2]
Rule of Five Yes [2]
Bioavailability Yes [2]

Experimental Research Protocols

To investigate the molecular interactions and behavioral effects of this compound in a research setting, the following experimental approaches can be employed.

In Vitro Binding Assay for Dopamine Receptors

This protocol determines the binding affinity and potency of this compound for dopamine receptor subtypes.

  • Membrane Preparation: Isolate synaptic plasma membranes from rodent brain tissue (e.g., striatum for D2 receptors).
  • Radioligand Binding: Incubate the membrane preparation with a known radiolabeled dopamine receptor antagonist (e.g., [³H]spiperone for D2 receptors) in the presence of varying concentrations of this compound.
  • Separation and Measurement: Filter the mixture to separate membrane-bound radioactivity from free radioligand. Measure the radioactivity on the filters using a scintillation counter.
  • Data Analysis: Calculate the percentage of radioligand displacement by this compound at each concentration. Determine the half-maximal inhibitory concentration (IC(_{50})) and the inhibition constant (K(_i)) to quantify receptor binding affinity [1] [3] [4].
In Vivo Behavioral Study in Mice

This protocol assesses the functional impact of this compound on dopamine-mediated behavior.

  • Animal Model: C57BL mice (10-12 weeks old) [3].
  • Dosage and Administration: Administer this compound via a suitable route (e.g., intrahippocampal, i.h.) at a dose of 2.4 mg/kg in a single dosage [3].
  • Behavioral Paradigm: Use a resident-intruder test or similar agonistic interaction model. Introduce a naive intruder mouse into the home cage of a resident mouse treated with this compound.
  • Key Metrics: Record and measure the time lapse from the first fight to submission and the total actual fighting time to submission. A significant prolongation of these times indicates an antipsychotic-like effect [3].

Dopamine Receptor Signaling Pathway

The following diagram illustrates the core dopamine signaling pathway that this compound modulates, highlighting its primary site of action.

G DopamineRelease Dopamine Release DRD2 D2 Dopamine Receptor DopamineRelease->DRD2 Binds GiProtein Gαi/o Protein DRD2->GiProtein Activates AC Adenylyl Cyclase (AC) GiProtein->AC Inhibits cAMP cAMP AC->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation DownstreamEffects Altered Neuronal Firing & Gene Expression PKA->DownstreamEffects Altered Phosphorylation This compound This compound This compound->DRD2 Antagonizes

This compound antagonism of D2 receptor signaling.

References

Acetophenazine synthesis and manufacturing methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Safety Profile

The table below summarizes the key identifiers and hazard information for Acetophenazine.

Property Description
CAS Number 2751-68-0 [1] [2] [3]
Molecular Formula C₂₃H₂₉N₃O₂S [1] [2] [3]
Molecular Weight 411.56 g/mol [1] [2] [3]
GHS Hazard Statements H302: Harmful if swallowed [1]
H410: Very toxic to aquatic life with long lasting effects [1]
Handling Precautions Avoid dust formation. Use personal protective equipment. Ensure adequate ventilation. Avoid release to the environment [1].

Research and Development Context

While direct synthesis methods for this compound are not detailed in the search results, the following information provides relevant context for researchers.

  • Drug-Gene Interactions: A cheminformatics study listed this compound as interacting with two target genes, though the specific genes were not named in the available excerpt [4]. This highlights the importance of understanding its mechanism of action at a molecular level.
  • The Role of Acetophenone Scaffolds: The acetophenone functional group is a versatile building block in pharmaceutical synthesis. One review dedicated to Diversity-Oriented Synthesis (DOS) highlights how amino acetophenones can serve as valuable starting points for creating libraries of natural product analogs [5]. This general strategy is highly relevant for drug development professionals seeking to design novel compounds or optimize existing scaffolds.

Proposed R&D Workflow

For a research project aimed at re-investigating or optimizing a compound like this compound, the following general workflow could be applied. The diagram below outlines the key stages from target identification to final reporting.

Start Start: Define Research Objective TID Target Identification & Validation Start->TID CDD Compound Design & Scaffold Selection TID->CDD Synthesis Synthesis & Purification CDD->Synthesis Analytics Analytical Characterization & QC Synthesis->Analytics BioTesting Biological Testing (In vitro & In vivo) Analytics->BioTesting DataAnalysis Data Analysis & Reporting BioTesting->DataAnalysis End End: Publish Results DataAnalysis->End

Suggestions for Further Research

To obtain the specific synthesis and manufacturing protocols you need, I suggest you:

  • Consult Specialized Databases: Search platforms like SciFinder-n, Reaxys, or PubMed using the CAS Number (2751-68-0) as a keyword. These databases often contain detailed synthetic procedures from patent and journal literature that are not freely available on the open web.
  • Investigate Historical Patents: The original manufacturing processes for discontinued drugs are frequently documented in patents. A search of patent literature from the 1960s (when this compound was likely developed) could yield detailed methods.
  • Apply General Phenothiazine Chemistry: In the absence of direct sources, researching the general synthetic pathways for piperazinyl-bearing phenothiazine derivatives can provide a reliable foundation for developing a lab-scale synthesis for this compound.

References

Acetophenazine reference standards and impurities

Author: Smolecule Technical Support Team. Date: February 2026

Acetophenazine Overview and Chemical Data

This compound is a moderate-potency antipsychotic from the phenothiazine class, used in the treatment of disorganized and psychotic thinking, hallucinations, and delusions. Its therapeutic action primarily comes from antagonizing dopamine D2 receptors in the brain [1].

The table below summarizes its core chemical identification data:

Property Description
Generic Name This compound [1]
CAS Registry Number 2751-68-0 [2] [3] [1]
Chemical Formula C~23~H~29~N~3~O~2~S [2] [1]
Molecular Weight 411.56 g/mol [2] [3] [1]
IUPAC Name 1-(10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-10H-phenothiazin-2-yl)ethan-1-one [1]
Other Names Tindal [1]

The drug is commonly used in the form of its maleate salt, This compound Maleate (CAS: 5714-00-1) [4] [1] [5]. This salt form has a molecular formula of C~53~H~64~N~6~O~11~S~2~ and a molecular weight of 1025.24 g/mol [4] [5]. Its melting point is 167-168.5 °C, and it is a yellow to orange solid that is slightly soluble in DMSO and methanol [5].

Pharmacological Profile and Mechanism

The following table outlines key pharmacological characteristics of this compound:

Property Description
DrugBank ID DB01063 [1]
Approval Status Not US Approved / Not Other Approved [1]
Mechanism of Action Antagonist of postsynaptic mesolimbic dopaminergic D1 and D2 receptors; also depresses the release of hypothalamic and hypophyseal hormones. [1]
Primary Target D(2) dopamine receptor [1]
Associated Conditions Schizophrenia and other psychotic disorders [1]
ATC Code N05AB07 [1]

This mechanism and its downstream effects on the central nervous system can be visualized in the following workflow:

G A Administration of this compound B Blocks Dopamine D2 Receptors A->B C Alters Neurotransmitter Activity B->C D1 Reduction in Psychotic Symptoms (disorganized thinking, hallucinations) C->D1 D2 Potential Side Effects C->D2

Analytical Method Development Guidance

While detailed analytical protocols for this compound are not available in the search results, you can develop robust methods by adapting established principles for similar compounds, particularly other phenothiazines.

Suggested Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase method is typically effective. For a related phenothiazine (perphenazine), a method using a Microsorb-CN column with a mobile phase of 85:15 methanol/0.005 M ammonium acetate buffer at a flow rate of 1.6 ml/min and UV detection at 254 nm proved successful [6]. This can serve as a starting point for method development for this compound.
  • Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS): This technique is highly sensitive for quantifying drugs in complex biological matrices like plasma or brain homogenates. The general workflow involves sample extraction, chromatographic separation, and detection using a triple quadrupole mass analyzer in Selected Reaction Monitoring (SRM) mode [7].
Workflow for Bioanalytical Method Validation

Developing and validating a new analytical method, especially for biological samples, requires a rigorous process. The following diagram outlines the key stages, drawing from general bioanalytical validation guidelines [7]:

G Step1 1. Method Development (Column, Mobile Phase, MS Conditions) Step2 2. Selectivity Testing (Analyze blank matrix for interference) Step1->Step2 Step3 3. Carry-over Evaluation (Inspect blank after high-conc. sample) Step2->Step3 Step4 4. Calibration Curve & LLOQ (Assess linearity, accuracy, precision) Step3->Step4 Step5 5. Accuracy & Precision (Within- and between-run QC samples) Step4->Step5 Step6 6. Matrix Effect & Recovery (Post-extraction spike vs. standard) Step5->Step6 Step7 7. Stability Assessment (Bench-top, processed sample, freeze-thaw) Step6->Step7

Impurities and Reference Standards

Information on specific impurities of this compound is limited. One available reference standard is This compound-d4 Dimaleate (Catalogue No.: PA STI 001640), a deuterated stable isotope used as an internal standard for precise quantitative analysis [3].

Sourcing Reference Standards

Reference standards of the this compound API and its impurities are listed by specialized suppliers like Pharmaffiliates [3]. These standards are critical for ensuring the identity, purity, and quality of the drug substance during development and control.

Summary and Research Recommendations

This application note has consolidated the available chemical, pharmacological, and methodological information on this compound. A significant challenge in working with this drug is the scarcity of public, detailed analytical procedures and a complete impurity profile.

  • Contacting Suppliers Directly: Reach out to fine chemical and reference standard suppliers for technical data sheets, which often contain valuable analytical information.
  • Literature Search: Perform a deep search in scientific journals (e.g., via PubMed, SciFinder) for older literature, as this compound was more widely studied in the 1960s-1980s.
  • Adaptive Method Development: Use the general principles and related compound methods outlined here as a foundational template for your own experimental optimization.

References```plaintext

  • National Institute of Standards and Technology. (NIST). This compound. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C2751680&Units=SI
  • Pharmaffiliates. This compound-impurities. Retrieved from https://www.pharmaffiliates.com/en/parentapi/acetophenazine-impurities
  • ChemicalBook. (2017). This compound MALEATE (200 MG)(5714-00-1) 1 h nmr. Retrieved from https://www.chemicalbook.com/SpectrumEN_5714-00-1_HNMR.htm
  • Bonneau, N., et al. (2016). Validation data for the quantification of the Annonaceous acetogenins. PMC. doi:10.1016/j.dib.2016.04.067
  • DrugBank. (2024). This compound: Uses, Interactions, Mechanism of Action. Retrieved from https://go.drugbank.com/drugs/DB01063
  • J Clin Pharm Ther. (1993). High-performance liquid chromatographic determination of perphenazine in plasma. PubMed. doi:10.1111/j.1365-2710.1993.tb00614.x
  • ChemicalBook. (2024). This compound MALEATE (200 MG) CAS#: 5714-00-1. Retrieved from https://m.chemicalbook.com/ProductChemicalPropertiesCB2501622_EN.htm

References

Acetophenazine API synthesis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Acetophenazine API Overview

This compound is a moderate-potency phenothiazine antipsychotic, though it does not appear to be currently marketed in major regions like the US or Europe [1] [2]. The table below summarizes its core chemical and pharmacological characteristics:

Property Description
Generic Name This compound [1]
Chemical Formula C₂₃H₂₉N₃O₂S [1] [2]
Molar Mass 411.56 g·mol⁻¹ [1] [2]
CAS Registry Number 2751-68-0 [1] [2]
Mechanism of Action Postsynaptic dopaminergic D1 and D2 receptor antagonist [1]
Therapeutic Indication Management of schizophrenia & psychotic disorders [1]
ATC Code N05AB07 [1]

General API Synthesis & Quality Control Workflow

While a specific synthesis protocol for this compound is not available, modern API manufacturing follows a structured pathway from raw materials to finished product, with rigorous quality control at every stage. The diagram below illustrates this general workflow:

G RawMaterials Raw Material Testing InProcess In-Process Testing RawMaterials->InProcess Verified Materials FinishedProduct Finished API Testing InProcess->FinishedProduct On-spec Intermediates Stability Stability Testing FinishedProduct->Stability Validated API Release API Release Stability->Release Established Shelf-life

Analytical Techniques for API Quality Assurance

Adherence to quality standards requires specific analytical techniques to confirm the identity, purity, and strength of the API [3]. The following table lists key methods relevant for a compound like this compound:

Testing Category Analytical Technique Application in API Quality Control
Identity & Purity High-Performance Liquid Chromatography (HPLC/UHPLC) Primary assay for purity and impurity profiling [3].
Identity Fourier-Transform Infrared Spectroscopy (FTIR) Confirms molecular structure and identity of raw materials [3].
Structural Confirmation Mass Spectrometry (MS) & NMR Provides detailed molecular characterization and confirms structure [3] [4].
Volatile Impurities Gas Chromatography (GC) Detects and quantifies residual solvents [3].
Crystalline Form X-Ray Powder Diffraction (XRPD) Determines polymorphic form, critical for solubility & stability [3].

Example Protocol: HPLC Purity Assay

The following is a generalized protocol for an HPLC purity assay, a cornerstone of API testing. Parameters would need to be developed and validated specifically for this compound.

1. Scope This method describes the procedure for determining the purity and related substances of this compound API by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

2. Materials and Equipment

  • HPLC system with UV or DAD detector
  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
  • This compound reference standard
  • HPLC-grade solvents: water, acetonitrile, and/or methanol
  • Volumetric flasks, pipettes, and syringes

3. Mobile Phase Preparation

  • Mobile Phase A: Aqueous buffer. A common starting point is 0.1% (v/v) phosphoric acid or trifluoroacetic acid (TFA) in water. Note: The exact buffer and pH must be optimized.
  • Mobile Phase B: Organic modifier such as acetonitrile or methanol.
  • Prepare a gradient program, for example: 0 min (20% B), 0-20 min (20% to 80% B), 20-25 min (80% B), 25-26 min (80% to 20% B), 26-30 min (20% B) for re-equilibration.

4. System Suitability Test

  • Prepare a system suitability solution containing the this compound reference standard at the working concentration.
  • Inject this solution and evaluate the following parameters as per USP <621> [5]:
    • Theoretical Plates (N): Column efficiency should meet predefined limits (e.g., >2000).
    • Tailing Factor (T): Should be within specified range (e.g., ≤ 2.0).
    • Relative Standard Deviation (RSD): Peak area and retention time from replicate injections should have an RSD of ≤ 2.0%.

5. Sample and Standard Preparation

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (e.g., mobile phase or a mixture of water and organic solvent) to obtain a 100 µg/mL solution.
  • Test Solution: Prepare the this compound API test sample at the same nominal concentration.

6. Chromatographic Procedure

  • Inject the system suitability solution, standard solution, and test solution.
  • Record the chromatograms and integrate the peaks.
  • Identify the this compound peak in the test solution by comparing its retention time with that of the standard.

7. Calculation

  • Purity and Related Substances: Calculate the percentage of each impurity and the main peak in the test solution by comparing their areas to the total area of all peaks (Area Normalization) or to the area of the standard (Reference Standard method), depending on the validated methodology.

A Path Forward for Protocol Development

Given the absence of a published synthesis protocol, here are practical steps you could take to develop one:

  • Consult Older Literature: this compound was likely developed and studied in the mid-20th century. A deep search in scientific databases for papers and patents from the 1960s-1980s may yield initial synthetic routes that can be optimized using modern techniques.
  • Leverage General API Synthesis Principles: Modern trends like green chemistry, continuous flow processing, and biocatalysis can be explored to develop a more efficient, sustainable, and scalable process than any original method [4].
  • Engage with Specialized Suppliers: Companies that specialize in fine chemicals and API intermediates (like BOC Sciences, referenced in one source) may offer key starting materials or custom synthesis services that can provide a foundation for your work [6].

References

Proposed HPLC Protocol for Acetophenazine Purity Testing

Author: Smolecule Technical Support Team. Date: February 2026

The following method is adapted from a published, validated HPLC approach for the simultaneous determination of Fluphenazine HCl and Nortriptyline HCl in the presence of their potential impurities [1]. Given that Acetophenazine is also a phenothiazine-derived antipsychotic, this method provides a robust foundation.

Table 1: Instrumental Parameters for RP-HPLC Analysis

Parameter Specification
HPLC System Waters 2695 Alliance
Detection Photodiode Array (PDA)
Wavelength 254 nm
Column C18 Inertsil ODS-3 (250 mm × 4.6 mm, 5 µm)
Column Temperature 40 °C
Injection Volume 20 µL
Flow Rate 2.0 mL/min

| Mobile Phase | A: Water with 0.1% H₃PO₄ (pH 2.25) B: Methanol | | Elution | Gradient | | Run Time | 14 minutes |

Table 2: Gradient Elution Program

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0 92 8
8 75 25
13 30 70
14 92 8

Experimental Workflow

The following diagram outlines the complete experimental procedure from sample preparation to system suitability testing.

G Start Start Experimental Workflow StockPrep Prepare Stock Solution (1 mg/mL this compound in Methanol) Start->StockPrep WorkingPrep Prepare Working Solutions (0.1 mg/mL in Mobile Phase) StockPrep->WorkingPrep Calibration Construct Calibration Curve Inject concentrations 2-50 µg/mL WorkingPrep->Calibration SamplePrep Prepare Tablet Sample Weigh, powder, and extract with methanol Calibration->SamplePrep HPLCAnalysis HPLC Analysis Inject sample and run gradient method SamplePrep->HPLCAnalysis SuitabilityTest Perform System Suitability Test HPLCAnalysis->SuitabilityTest DataAnalysis Analyze Data and Calculate Purity SuitabilityTest->DataAnalysis End End DataAnalysis->End

Detailed Procedures
  • Standard Solution Preparation

    • Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.
    • Dissolve and dilute to volume with methanol to create a 1 mg/mL stock solution.
    • Further dilute the stock solution with the mobile phase to prepare working standards in the range of 2–50 µg/mL for constructing the calibration curve [1].
  • Test Sample Preparation (for Tablets)

    • Weigh and finely powder not less than 20 tablets.
    • Transfer an amount of powder equivalent to about 10 mg of this compound to a 50 mL volumetric flask.
    • Add about 35 mL of methanol, sonicate for 30 minutes, and allow to cool.
    • Dilute to volume with methanol and mix well.
    • Filter a portion of the solution, then further dilute with the mobile phase to obtain a final concentration within the calibration range (e.g., ~10 µg/mL) [1].
  • System Suitability Testing

    • Before sample analysis, ensure the HPLC system meets performance criteria.
    • Inject the standard solution in replicates of five or six.
    • Acceptance Criteria: The relative standard deviation (RSD) of the peak area for this compound should be ≤ 2.0%. The theoretical plate count should be > 2000, and the tailing factor should be < 2.0 [1].

Critical Considerations for Method Adaptation

When developing a purity method for this compound based on this protocol, several factors must be considered:

  • Identification of Potential Impurities: The first step is to identify likely process-related impurities and degradation products. Literature suggests that Perphenazine is a known impurity for another phenothiazine drug, Fluphenazine [1]. A thorough investigation is needed to identify specific impurities for this compound.
  • For MS-Compatible Methods: If you require mass spectrometry detection, replace phosphoric acid in the mobile phase with a volatile acid like formic acid, as indicated in a similar application note [2].
  • Method Validation: Any adapted method must be fully validated according to ICH guidelines. The reference method for fluphenazine and nortriptyline was successfully validated [1].

Recommendations for Further Research

To obtain experimentally verified data for this compound, I suggest:

  • Consulting Official Compendia: Directly check the most recent editions of the United States Pharmacopeia (USP) or British Pharmacopoeia (BP) for a monograph on this compound.
  • Specialized Databases: Search analytical science journals and vendor application libraries using terms like "HPLC method for this compound," "stability-indicating method for this compound," or "related substances method for this compound."

References

Acetophenazine laboratory handling and storage

Author: Smolecule Technical Support Team. Date: February 2026

Acetophenazine: Properties and Hazards

This compound is a phenothiazine-derived antipsychotic agent used in research for studying psychotic disorders like schizophrenia [1]. It primarily functions as a dopamine D2 receptor antagonist [2] [1].

Hazard Classification [3]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).
  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.
  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects (H410).

Handling, Storage, and First Aid

For safe laboratory work with this compound, adhere to the following protocols based on its safety data sheet [3].

Handling & Storage Aspect Recommended Protocol
Personal Protective Equipment (PPE) Safety goggles, protective gloves, suitable respirator, impervious clothing [3].
Engineering Controls Use in areas with appropriate exhaust ventilation; ensure accessible safety shower/eye wash [3].
Handling Precautions Avoid inhalation, skin/eye contact, and dust formation; do not eat, drink, or smoke in the lab [3].
Storage Conditions Keep container tightly sealed in a cool, well-ventilated area; store away from direct sunlight/ignition sources [3]. Specific storage temperatures: -20°C (powder) or -80°C (in solvent) [3] [1].
Incompatible Materials Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [3].

First Aid Measures [3]:

  • Eye Contact: Flush immediately with large amounts of water for several minutes while holding eyelids open. Call a physician.
  • Skin Contact: Rinse skin thoroughly with water. Remove contaminated clothing and shoes. Call a physician.
  • Inhalation: Relocate to fresh air.
  • Ingestion: Wash out mouth with water. Do NOT induce vomiting. Call a physician or a poison center.

Experimental Preparation Guide

The following workflow and table outline the preparation of this compound stock solutions based on data from a supplier for research use [1].

G Start Start: Prepare this compound Stock Solution Step1 Select solvent: • DMSO (Hygroscopic) • Methanol (Slightly soluble) Start->Step1 Step2 Weigh this compound powder Step1->Step2 Step3 Add solvent to achieve concentration of up to 100 mg/mL (242.98 mM in DMSO) Step2->Step3 Step4 Use ultrasonic treatment to aid dissolution if necessary Step3->Step4 Step5 Aliquot solution to avoid repeated freeze-thaw cycles Step4->Step5 Step6 Store aliquots: • -80°C for 6 months • -20°C for 1 month Step5->Step6

Preparation of Stock Solutions [1]:

Parameter Details / Instructions
Solubility Soluble in DMSO (100 mg/mL, 242.98 mM) and slightly soluble in methanol [1].
Solution Preparation Dissolve in solvent (e.g., DMSO) to desired concentration. Ultrasonication may be needed to aid dissolution [1].
Aliquot & Storage Aliquot the solution into working volumes. Store at -80°C for 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles [1].

Critical Safety Notes

  • For Research Use Only: The information pertains to the laboratory chemical, not a pharmaceutical product. It is not for human or veterinary use [1].
  • Environmental Hazard: Take precautions to avoid release into the environment due to its high toxicity to aquatic life [3].
  • Spill Management: Collect spillage with a liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to local regulations for hazardous waste [3].

Key Information Gaps

Search results lack complete data for a full application note. Key information gaps include:

  • Detailed Physical/Chemical Properties: Melting/boiling point, flash point, vapor pressure [3] [4].
  • Stability Under Various Conditions: Specific incompatabilities beyond broad categories [3].
  • Toxicokinetic Data: Absorption, distribution, metabolism, and excretion (ADME) profiles [2].
  • Waste Disposal Procedures: Specific, detailed methods for waste stream treatment [3].

References

Proposed Framework for Acetophenazine Stability Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

A thorough set of application notes should characterize the stability of acetophenazine under various conditions that mimic real-world storage and use in a research setting.

Chemical Profile & Handling Guidelines

First, it is crucial to establish a foundational understanding of the compound.

  • Chemical Identity: this compound is a phenothiazine-derivative antipsychotic, specifically a piperazine-type phenothiazine [1].
  • Handling and Storage: Based on general practices for sensitive organic compounds, the following guidelines are recommended. These are placeholders and must be verified experimentally.
    • Storage: Store the solid compound in a sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below.
    • Handling: Allow vials to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions immediately before use.
Detailed Experimental Protocol for Forced Degradation Studies

Forced degradation studies help identify potential degradation products and elucidate the degradation pathways of a drug substance.

  • 1. Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • 2. Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions:
    • Acidic Hydrolysis: Add dilute HCl (e.g., 0.1 M) to achieve a final concentration of 0.01 M HCl. Heat at 60°C for 1-8 hours.
    • Alkaline Hydrolysis: Add dilute NaOH (e.g., 0.1 M) to achieve a final concentration of 0.01 M NaOH. Heat at 60°C for 1-8 hours.
    • Oxidative Stress: Add hydrogen peroxide (e.g., 3% w/v) to achieve a final concentration of 0.3% w/v. Store at room temperature for 24 hours.
    • Thermal Stress: Keep the solution in the solid state and at 60°C for 24 hours.
    • Photolytic Stress: Expose the solid and solution to UV light (e.g., 1.2 million lux hours) and cool white fluorescent light as per ICH Q1B guidelines.
  • 3. Analysis: Analyze all stressed samples and a fresh control solution using High-Performance Liquid Chromatography (HPLC) with a UV/Vis or Photodiode Array (PDA) detector. Monitor for the appearance of new peaks in the chromatogram, which indicate degradation products.

The workflow for this protocol can be visualized as follows:

G Start Prepare this compound Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.01 M HCl, 60°C) Start->Acid Base Alkaline Hydrolysis (0.01 M NaOH, 60°C) Start->Base Oxid Oxidative Stress (0.3% H₂O₂, RT) Start->Oxid Therm Thermal Stress (Solid, 60°C) Start->Therm Photo Photolytic Stress (UV & Visible Light) Start->Photo Control Control Sample (Untreated) Start->Control Analysis HPLC-UV/PDA Analysis Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Control->Analysis Data Data Review: % Purity & Degradation Products Analysis->Data

Diagram 1: Workflow for forced degradation studies to identify this compound stability under various stress conditions.

Stability Assessment in Common Research Solvents

A key part of the application notes is to provide researchers with stability data for this compound in solvents commonly used for bioassays or analytical preparations. The following table is a template for your experimental results.

  • Table 1: Illustrative Stability of this compound in Research Solvents
    • Note: The "Estimated Half-life" and "Major Degradation Product" values are hypothetical and must be replaced with your actual experimental data.
Solvent Storage Condition Concentration (µg/mL) Time Point % Remaining Estimated Half-Life Major Degradation Product
DMSO -20°C, dark 1000 1 week [Data] [Data] [Data]
Methanol -20°C, dark 100 1 week [Data] [Data] [Data]
PBS (pH 7.4) 4°C, dark 10 24 hours [Data] [Data] [Data]
DMEM/FBS 37°C 1 24 hours [Data] [Data] [Data]

References

Chemical and Application Profile of Acetophenazine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key available information on Acetophenazine, which is a phenothiazine derivative and an antipsychotic agent that primarily functions as a dopamine D2 receptor antagonist [1].

Property Description
IUPAC Name Information not available in search results
CAS Number 2751-68-0 [1]
Molecular Formula C₂₃H₂₉N₃O₂S [1]
Molecular Weight 411.56 g/mol [1]
Appearance Light yellow to yellow solid [1]
Mechanism of Action Dopamine D2 receptor antagonist [1]
Primary Application Research on psychotic disorders (e.g., schizophrenia) and anxious depression [1]
Radioactive Labeling Information not found in search results

Proposed Workflow for Radiolabeling this compound

Given the lack of direct protocols, the following diagram outlines a logical, high-level workflow for developing a radiolabeling method for this compound. This approach is inferred from general radiopharmaceutical development practices, particularly for compounds with similar structures [2].

RadLabelWorkflow start Start: this compound Analysis step1 Identify Radiolabeling Site (e.g., on piperazine ring) start->step1 Define Strategy step2 Select Radionuclide (e.g., ¹¹C, ¹⁸F, ⁶⁷Cu) step1->step2 Chemical Feasibility step3 Develop Radiosynthesis & Purification Method step2->step3 Synthesize step4 Quality Control (QC) Radiochemical Purity, etc. step3->step4 Validate step5 Pre-clinical Evaluation In-vitro & In-vivo Studies step4->step5 Release end End: Application in Research step5->end Analyze Results

Pathways to Finding Specific Protocols

Since specific radioactive labeling techniques for this compound are not publicly available in the searched sources, here are some suggestions for how you might locate this highly specialized information:

  • Search Patent Databases: The synthesis pathway for a drug molecule is often detailed in its patent. Searching platforms like Google Patents or the USPTO using the CAS number 2751-68-0 [1] or the compound name may yield the original patent, which could contain synthetic routes that can be adapted for radiolabeling [3].
  • Consult Specialized Literature: Techniques for labeling complex organic molecules are frequently published in journals focused on nuclear medicine, radiochemistry, or radiopharmacy [2]. You may have success searching for papers on the radiolabeling of other phenothiazine derivatives, as the methods could be analogous.
  • Inquire with Manufacturers: Companies that supply this compound for research, such as MedChemExpress (cited in the search results), may have in-house technical data or be able to direct you to relevant resources [1].

References

chromatography methods for Acetophenazine analysis

Author: Smolecule Technical Support Team. Date: February 2026

Confirmed Analytical Method for Acetophenazine

The analysis of this compound in biological samples is specifically performed using High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) [1].

The table below summarizes the key details of this validated method:

Parameter Specification
Test Name This compound, Serum/Plasma [1]
Methodology High Performance Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) [1]
Sample Type Serum or Plasma [1]
Suggested CPT Code 80342 [1]
Turnaround Time 7 days [1]
Biological Context Used for Therapeutic Drug Monitoring (TDM) of this antipsychotic agent [1] [2].

Protocol Outline and Workflow

The following workflow visualizes the general stages of a TDM analysis using LC-MS/MS, which applies to this compound.

Start Sample Collection (Serum/Plasma) A Sample Preparation (Protein Precipitation, LLE, or SPE) Start->A B LC Separation (Reverse-Phase Column) A->B C MS/MS Detection (Multiple Reaction Monitoring) B->C End Data Analysis & Concentration Reporting C->End

While the exact protocol details are not fully available in the search results, here is the general framework for such an analysis, based on standard laboratory practice and the confirmed methodology:

  • Sample Collection and Handling: Collect blood sample in a Red top (serum) or Lavender/Pink top (EDTA plasma) tube. Promptly centrifuge and separate the serum or plasma into a plastic screw-capped vial for storage and transport [1]. A volume of 1 mL is requested, with a minimum of 0.3 mL [1].
  • Sample Preparation: The specific sample preparation protocol for this compound is not detailed. In general, LC-MS/MS methods for drug analysis in biological matrices involve a sample clean-up step to remove proteins and interfering substances. Common techniques include:
    • Protein Precipitation (PP): Adding an organic solvent to precipitate and remove proteins.
    • Liquid-Liquid Extraction (LLE): Partitioning the analyte between an aqueous sample and an immiscible organic solvent.
    • Solid-Phase Extraction (SPE): Using a cartridge to selectively bind, wash, and elute the analyte [2].
  • Chromatographic Separation (LC): The analyte is separated using a High Performance Liquid Chromatography system. The specific column type, mobile phase composition, and gradient for this compound are not stated in the search results. LC-MS/MS typically uses reverse-phase chromatography [2].
  • Detection (MS/MS): The separated this compound is detected and quantified using a tandem mass spectrometer. This detector operates in Multiple Reaction Monitoring (MRM) mode, which offers high sensitivity and specificity by filtering for a unique mass-to-charge pair for this compound [2].

Background on this compound

For context, the table below summarizes key information about this compound:

Category Information
Drug Class Phenothiazine derivative, Antipsychotic Agent [3] [4]
Primary Mechanism Blocks dopamine D2 receptors in the brain [4]
Main Indications Research on psychotic disorders (e.g., schizophrenia) and anxious depression [4]

| Chemical Data | CAS No.: 2751-68-0 [4] Molecular Formula: C₂₃H₂₉N₃O₂S [4] | | Defined Daily Dose (DDD) | 50 mg (oral formulation) [5] |

Important Limitations and Considerations

  • Lack of Detailed Parameters: The search results do not provide the specific experimental parameters required for a full protocol, such as the exact column dimensions and packing, mobile phase pH and composition, flow rate, MS/MS ionization parameters, or MRM transitions.
  • Method Validation: This method was developed and its performance characteristics determined by NMS Labs. It has not been cleared or approved by the US FDA [1].
  • Dose Equivalence: For clinical and research purposes, note that the Defined Daily Dose (DDD) for this compound is 50 mg. This is a statistical tool for drug utilization studies and should be used cautiously for dose equivalence calculations [5].

References

Acetophenazine stability issues and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Handling Guidelines

The table below summarizes the key identification and stability information for acetophenazine, primarily gathered from chemical vendor and pharmaceutical database sources [1] [2] [3].

Property Details
Generic Name This compound [1]
CAS Number (Freebase) 2751-68-0 [1] [3]
CAS Number (Maleate Salt) 5714-00-1 [2]
Molecular Formula C₂₃H₂₉N₃O₂S [1] [3]
Molecular Weight 411.56 g/mol [1] [3]
Physical Description Light yellow to yellow solid [3]
Recommended Storage (Powder) -20°C (3 years); 4°C (2 years) [3]
Recommended Storage (Solution) -80°C (6 months); -20°C (1 month) [3]
Solubility (DMSO) 100 mg/mL (242.98 mM) [3]
Mechanism of Action Dopamine D2 receptor antagonist [1] [3]
Related Brand Name Tindal [1] [2]

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to store this compound powder for long-term stability?

    • A: For long-term stability, store the powder at -20°C, where it is expected to remain stable for up to three years. Short-term storage at 4°C for up to two years is also acceptable [3]. The compound should be kept in a tightly sealed container to protect it from moisture and light.
  • Q2: How should I prepare and store stock solutions of this compound?

    • A: this compound is soluble in DMSO at 100 mg/mL. Stock solutions should be prepared under controlled conditions. For best stability, aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles [3].
  • Q3: What are the primary degradation risks for this compound?

    • A: While specific degradation pathways are not listed, as a phenothiazine derivative, it may be susceptible to photo-oxidation and hydrolysis. Key stability risks include exposure to light, high temperatures, and moisture [2].
  • Q4: The color of my this compound powder is a deep yellow. Does this indicate degradation?

    • A: Not necessarily. Fresh this compound is described as a "light yellow to yellow solid" [3]. However, a significant darkening of color or formation of a precipitate in solution could indicate decomposition. It is recommended to compare new batches against a known standard and to use analytical techniques like HPLC to confirm purity if degradation is suspected.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low solubility in aqueous buffer Poor inherent aqueous solubility; precipitation upon dilution from DMSO stock. Ensure primary stock is in pure DMSO. Use serial dilution and add the DMSO stock to the buffer while vortexing to minimize local concentration effects. Do not exceed a final DMSO concentration that is toxic to your experimental system.
Unexpected experimental results or loss of efficacy Compound degradation; inaccurate solution concentration. Prepare a fresh stock solution from powder stored at -20°C. Verify the concentration using a validated method like UV-Vis spectroscopy or HPLC. Run a positive control if available.
Visible precipitate in stock solution Freeze-thaw induced precipitation; chemical degradation. Gently warm the solution to room temperature and vortex. If the precipitate does not dissolve, do not use the solution. For future use, store solutions in single-use aliquots to avoid freeze-thaw cycles.

Experimental Protocol: Forced Degradation Study

This protocol provides a methodology to systematically investigate the stability of this compound under various stress conditions, which can help in identifying degradation products and establishing stable storage conditions.

1. Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). This will be used to prepare the stress samples.

2. Stress Conditions:

  • Set up the following stress conditions in controlled laboratory settings (e.g., in sealed vials placed in ovens or light chambers). Use aliquots of the stock solution.
    • Acidic Hydrolysis: Add dilute HCl (e.g., 0.1 M) to an aliquot to achieve a final concentration of ~0.01 M HCl. Heat at 60°C for several hours or days.
    • Basic Hydrolysis: Add dilute NaOH (e.g., 0.1 M) to an aliquot to achieve a final concentration of ~0.01 M NaOH. Heat at 60°C for several hours or days.
    • Oxidative Degradation: Add hydrogen peroxide (e.g., 3% v/v) to an aliquot. Keep at room temperature or 60°C for 24 hours.
    • Photolytic Degradation: Expose a solid powder and a solution aliquot to UV light (e.g., UV-A at 320-400 nm) and visible light in a photostability chamber for a defined period (e.g, 1-2 weeks as per ICH Q1B guidelines).
    • Thermal Degradation: Store the solid powder in an oven at 60°C for up to 2 weeks.

3. Analysis:

  • Monitor the degradation at regular intervals (e.g., 24h, 48h, 7 days) using an analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
  • Compare the chromatograms of stressed samples with a control sample (unstored, protected from light). The appearance of new peaks indicates degradation products, while a decrease in the main this compound peak indicates extent of degradation.

The diagram below illustrates the logical workflow for this stability study.

Start Prepare this compound Stock Solution Acid Acidic Hydrolysis (HCl, 60°C) Start->Acid Base Basic Hydrolysis (NaOH, 60°C) Start->Base Oxid Oxidative Stress (H₂O₂, RT/60°C) Start->Oxid Photo Photolytic Stress (UV/VIS Light) Start->Photo Therm Thermal Stress (Solid, 60°C) Start->Therm Analyze HPLC-UV Analysis Acid->Analyze Base->Analyze Oxid->Analyze Photo->Analyze Therm->Analyze Results Identify Degradation Products & Pathways Analyze->Results

Key Takeaways for Researchers

  • Prioritize Controlled Storage: The most critical step for maintaining this compound stability is adherence to recommended storage conditions for both powder (-20°C) and solutions (-80°C), while minimizing freeze-thaw cycles [3].
  • Monitor for Physical Changes: Observe the compound's physical state. Significant color changes or precipitation in previously clear solutions are practical, initial indicators of potential stability issues.
  • Establish In-House Stability Data: Since explicit stability data is scarce, conducting a forced degradation study using the provided protocol is the most reliable method to understand how this compound behaves under various environmental stresses in your specific lab conditions.

References

Experiment Protocol: Spectrofluorimetric Determination of Acetophenazine

Author: Smolecule Technical Support Team. Date: February 2026

This methodology is based on a published approach that uses sulfur and nitrogen co-doped carbon dots (S,N-CDs) as fluorescent probes for the determination of Acetophenazine (APZ) and other phenothiazine derivatives [1].

  • Principle: The method is a turn-off fluorescent assay. The intrinsic fluorescence of the synthesized S,N-CDs is statically quenched upon interaction with this compound.
  • Key Advantages:
    • Does not require chemical derivatization or harsh reaction conditions.
    • The cited drugs, including APZ, lack native fluorescence, making this probe highly valuable.
    • The method is rapid, selective, and has been validated for application in tablet dosage forms.

Materials and Reagents

  • Analytical Standards: this compound (APZ) pure standard.
  • Probe Synthesis:
    • Precursors: Thiourea and ascorbic acid.
    • Synthesis Method: A green, one-pot microwave-assisted technique [1].
  • Instrumentation:
    • Spectrofluorimeter
  • Characterization: HRTEM, EDX, FTIR spectroscopy, UV-Vis absorption spectroscopy, and fluorescence spectroscopy were used to characterize the synthesized S,N-CDs [1].

Procedure

  • Probe Preparation: Synthesize S,N-CDs using the microwave-assisted method. The probes are stable for more than five months when properly stored.
  • Fluorescence Measurement:
    • Excitation Wavelength: 330 nm.
    • Emission Measurement: Record the fluorescence intensity at the maximum emission peak of 410 nm.
    • Quenching Experiment: Add increasing concentrations of APZ to the S,N-CDs solution and measure the decrease in fluorescence intensity.
  • Calibration Curve: Construct a calibration curve by plotting the quenching efficiency (e.g., (F₀-F)/F₀ or similar) against the concentration of APZ. The method is linear in the range of 5.0–100.0 μM [1].
  • Sample Analysis: Prepare tablet samples as per the method, measure their fluorescence quenching, and calculate the concentration from the calibration curve. Reported recoveries are between 98.06–101.66% [1].

Key Analytical Parameters The table below summarizes the validated performance characteristics of the method for this compound [1].

Parameter Value for this compound (APZ)
Linear Range 5.0 – 100.0 μM
Limit of Detection (LOD) 1.53 μM
Limit of Quantification (LOQ) Not explicitly stated; can be estimated (often as 3.3×LOD / 10×LOD)
Accuracy (% Recovery) 98.06 – 101.66%
Application Determination in pharmaceutical tablet formulations

Troubleshooting Guide & FAQs

Based on common challenges in analytical chemistry and the specific technique described, here are some potential issues and solutions.

FAQ 1: Why is the fluorescence quenching signal weak or inconsistent?

  • Potential Cause: Improper pH or buffer conditions of the medium.
  • Solution: The interaction between the drug and the fluorescent probe can be highly sensitive to the environment. Systematically optimize the pH, ionic strength, and buffer composition of the solution to find the optimal condition for maximum and stable quenching. Using a Quality-by-Design (QbD) approach with experimental designs can efficiently identify these critical parameters [2].

FAQ 2: How can I improve the selectivity of the method for this compound in the presence of other phenothiazines or excipients?

  • Potential Cause: The probe may respond to structurally similar compounds.
  • Solution: The published method demonstrated selectivity for APZ, CPH, and PZH [1]. To enhance selectivity further, you could:
    • Exploit kinetic differences: Measure the fluorescence quenching at different time points if the reaction rates with interferents differ.
    • Use chemometric tools: Apply multivariate calibration methods to resolve overlapping signals if using a spectroscopic technique [3].

FAQ 3: What are general strategies for developing and optimizing an HPLC method for a drug like this compound?

While not specific to this compound, general HPLC optimization strategies for drugs include [4] [5] [6]:

  • Mobile Phase Optimization: Vary the ratio of organic solvent (e.g., methanol, acetonitrile) to aqueous buffer. Adjust the pH and consider using ion-pair reagents if the compound is ionic.
  • Column Selection: Test different C18 columns or columns with other stationary phases (e.g., phenyl, polar-embedded).
  • Temperature and Flow Rate: Optimize the column temperature and mobile phase flow rate to improve separation efficiency and reduce run time.
  • Systematic Approach: Employ a QbD framework with Design of Experiments (DoE) to efficiently understand the impact of multiple factors and their interactions on method performance [2].

Experimental Workflow for Method Development

The following diagram outlines a systematic, quality-by-design approach to developing and troubleshooting analytical methods, which is considered a best practice in the field [2].

cluster_1 Troubleshooting Loop Start Define Analytical Target Profile (ATP) A Risk Assessment & Critical Quality Attributes Start->A B Design of Experiments (DoE) to Optimize Method Parameters A->B C Establish Method Operational Design Space B->C D Method Validation & Control Strategy C->D F Analyze Method Failure or Performance Issue C->F E Routine Analysis D->E F->A  Root Cause Analysis

References

Troubleshooting Guide: Controlling Process-Related Impurities

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines common types of synthesis impurities and potential mitigation strategies, based on investigations of other drug substances [1].

Impurity Type Root Cause Proposed Corrective Action
Oxidative Impurities Reaction of starting material or intermediate with atmospheric oxygen or other oxidants [1]. Sparge the reaction mixture with an inert gas (e.g., nitrogen or argon) prior to and during heating [1].
Solvent-Derived Impurities Decomposition of the solvent under reaction conditions (e.g., pyrolysis of DMF producing formaldehyde) [1]. Screen alternative, more stable solvents (e.g., CH₃CN, EtOH). If retention is necessary, control conditions to avoid decomposition [1].
Raw Material Impurities Impurities introduced via or formed from the starting materials [1]. Tighten quality control (QC) specifications for raw materials and assess their stability under storage and reaction conditions [1].
Catalyzed Decomposition Acid- or base-catalyzed degradation of an intermediate [1]. Optimize the base/acid type and strength. A milder base (e.g., K₂HPO₄) may improve specificity over a stronger one [1].
Genotoxic Impurities (GTIs) Formation of impurities with potential to damage DNA (e.g., nitrosamines) [2]. Develop highly sensitive and specific analytical methods (e.g., LC-MS/MS) for targeted GTI monitoring and implement strict controls [2].

Experimental Protocols for Impurity Analysis

Controlling impurities requires robust analytical methods to detect and quantify them at low levels.

1. Protocol for a Quantitative LC-MS/MS Method for Genotoxic Impurities

This method is adapted from the analysis of 1-amino-4-methylpiperazine in Rifampicin [2].

  • Objective: To accurately quantify a specific genotoxic impurity at trace levels.
  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).
  • Method Development Workflow:
    • Sample Preparation: Dissolve the Acetophenazine API in a suitable solvent. The standard of the target impurity should be used for method calibration.
    • Chromatography Optimization: Optimize the LC conditions (column chemistry, mobile phase composition, gradient, and flow rate) to achieve baseline separation of the impurity from the main API peak and other components.
    • Mass Spectrometry Tuning: Tune the MS/MS parameters for the specific impurity. Use Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.
    • Method Validation: Validate the method according to ICH guidelines to demonstrate it is suitable for its purpose. Key parameters include:
      • Linearity: Establish a calibration curve. Correlation coefficients (R²) should typically be greater than 0.999 [3].
      • Accuracy: Confirm recovery rates are within an acceptable range (e.g., 95–105%) [3].
      • Precision: Ensure repeatability (e.g., precision ≤ 4.9%) [3].
      • Limit of Quantification (LOQ): Demonstrate the method can reliably detect and quantify the impurity at the required low level (e.g., in the µM range) [3].

2. Protocol for Impurity Sourcing via Forced Degradation Studies

  • Objective: To understand the stability of the drug substance and identify potential degradation impurities.
  • Procedure:
    • Stress Conditions: Expose the this compound API to various stress conditions [3] [4].
      • Acidic Hydrolysis: Treat with 0.1–1 M HCl at elevated temperature (e.g., 60°C).
      • Basic Hydrolysis: Treat with 0.1–1 M NaOH at elevated temperature.
      • Oxidative Stress: Treat with hydrogen peroxide (e.g., 3%).
      • Thermal Degradation: Heat the solid API.
      • Photodegradation: Expose the API to UV/VIS light.
    • Analysis: Monitor the samples at intervals using HPLC-UV or HPLC-MS to see new impurity peaks form.
    • Identification: Isolate key degradation products and use techniques like High-Resolution MS (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures [2].

Method Development Workflow

The following diagram visualizes the systematic approach to developing and validating an analytical method for impurity control.

f start Define Analytical Target opt1 Optimize Chromatographic Separation start->opt1 LC Conditions opt2 Tune MS/MS Parameters for Sensitivity opt1->opt2 Sample Introduction val Validate Method (Linearity, Accuracy, Precision, LOQ) opt2->val Final Method imp Implement for Routine Impurity Monitoring val->imp

Frequently Asked Questions

Q1: What are the ICH regulatory thresholds for reporting, identifying, and qualifying impurities? For most drug substances, the International Council for Harmonisation (ICH) guidelines set thresholds for reporting impurities (0.05%), identifying them (0.10% or 1.0 mg per day, whichever is lower), and qualifying them (0.15% or 1.0 mg per day, whichever is lower). Stricter thresholds, such as <0.1%, may apply to certain drug categories like anticancer pharmaceuticals [1].

Q2: Why is it critical to control genotoxic impurities (GTIs) specifically? Genotoxic impurities have the potential to damage DNA at very low levels and pose a carcinogenic risk to humans. Therefore, they must be controlled to much stricter limits (often in the ppm range) than ordinary impurities, requiring highly sensitive analytical methods for their detection and quantification [2].

Q3: We see an unexpected impurity. What is a systematic approach to find its root cause? A systematic investigation should include [1]:

  • Hypothesis: Propose potential formation mechanisms (oxidation, hydrolysis, side-reactions, etc.).
  • Comparative Testing: Run controlled experiments (e.g., with/without inert gas, with different solvents) to test your hypothesis.
  • Identification: Use HRMS and NMR to determine the impurity's structure.
  • Link to Source: Once the structure is known, trace it back to a specific starting material, solvent, or reaction condition.

Key Takeaways for Your Research

  • Adopt a Proactive Mindset: Impurity control is a fundamental part of modern process development, not an afterthought. A systematic investigation, as demonstrated in the brigatinib case study, is the most effective path to a robust process [1].
  • Leverage Advanced Analytics: Structural identification of impurities using techniques like HRMS and NMR is crucial for understanding and eliminating their root cause, rather than just consistently reproducing them [2].
  • Consult the Guidelines: Always base your control strategies on the latest ICH and regional regulatory guidelines (Q3A, Q3B, M7) to ensure compliance and patient safety.

References

validating Acetophenazine detection methods

Author: Smolecule Technical Support Team. Date: February 2026

Acetophenazine: Foundational Data

The table below summarizes the key identifying and chemical information for this compound, which is essential for any analytical method development [1].

Property Description
DrugBank ID DB01063 [1]
Generic Name This compound [1]
Chemical Formula C₂₃H₂₉N₃O₂S [1]
CAS Number 2751-68-0 [1]
Monoisotopic Weight 411.198047877 [1]
Description A moderate-potency, first-generation (typical) antipsychotic of the phenothiazine class [1] [2].
Mechanism of Action Dopamine receptor antagonist (blocks D1 and D2 receptors) [1] [2].
Related Substances Phenothiazines (e.g., Trifluoperazine, Chlorpromazine) [2].

Frequently Asked Questions (FAQs)

Here are some potential FAQs structured for a technical audience, with answers based on general analytical principles where specific data was unavailable.

Q1: What are the primary stability concerns for this compound in solution, and what are the recommended storage conditions?

  • A: While specific stability data for this compound was not found in the search results, general best practices for phenothiazines should be applied. These compounds can be sensitive to light and oxidation. It is recommended to prepare fresh solutions daily, store them in amber glassware, and keep them at controlled, cool temperatures (e.g., 4°C) when not in use. Method validation should include stability studies under these conditions.

Q2: Which chromatographic techniques are most suitable for separating this compound from its potential degradants?

  • A: The chemical structure of this compound suggests that reverse-phase High-Performance Liquid Chromatography (HPLC) with a C18 column and UV/Vis or mass spectrometric detection would be a suitable and robust technique. The method development should focus on achieving separation from known phenothiazine degradants and related substances.

Q3: What are the common interference sources when detecting this compound in biological matrices?

  • A: Key challenges include:
    • Matrix Effects: Endogenous phospholipids and proteins in plasma/serum can cause ion suppression or enhancement in LC-MS/MS methods.
    • Metabolites: The method should be able to resolve this compound from its major metabolites.
    • Concurrent Medications: Patients may be on multiple drugs; the method's specificity must be validated against common co-administered medications.

Troubleshooting Guide

The following workflow outlines a systematic approach to diagnosing and resolving common issues in analytical methods for this compound. The diagram is generated using DOT script with the specified color palette, ensuring high contrast and readability.

troubleshooting_workflow Start Start: Unexpected Analytical Result PeakShape Peak Shape Anomaly? Start->PeakShape LowSignal Low Signal or No Detection Start->LowSignal HighNoise High Baseline Noise Start->HighNoise PoorSeparation Poor Peak Separation Start->PoorSeparation CheckColumn Check Column Performance (Test with standard mix) PeakShape->CheckColumn CheckDetector Check Detector (lamp energy, wavelength) LowSignal->CheckDetector CheckMobilePhase Check Mobile Phase (pH, composition, freshness) HighNoise->CheckMobilePhase HighNoise->CheckDetector PoorSeparation->CheckColumn PoorSeparation->CheckMobilePhase Resolved Issue Resolved? CheckColumn->Resolved CheckMobilePhase->Resolved CheckSamplePrep Check Sample Preparation (extraction efficiency, matrix) CheckSamplePrep->Resolved CheckDetector->Resolved Resolved->Start No, re-evaluate Document Document Findings and Update SOP Resolved->Document Yes

Troubleshooting Workflow for this compound Analysis

References

Acetophenazine Properties & Analysis Considerations

Author: Smolecule Technical Support Team. Date: February 2026

Acetophenazine is a phenothiazine-derived antipsychotic agent that primarily acts as a dopamine D2 receptor antagonist [1] [2]. Understanding its chemical profile is the first step in developing or troubleshooting a chromatographic method for it.

The table below summarizes its key chemical information:

Property Description
Generic Name This compound [1]
Chemical Formula C₂₃H₂₉N₃O₂S [1] [2]
Molecular Weight 411.56 g/mol [1] [2]
CAS Registry Number 2751-68-0 [1] [2]
Chemical Structure Phenothiazine derivative with a piperazine group and a ketone functional group [1]
Mechanism of Action Dopamine D2 receptor antagonist [1] [2]
Solubility (Experimental) Soluble in DMSO (100 mg/mL) [2]
logP (Predicted) 2.62 [1]

Key considerations for method development:

  • Structure Insights: The structure suggests this compound is a basic compound due to its piperazine group [1]. Controlling mobile phase pH is critical to suppress silanol interactions and control retention.
  • Detection: The conjugated system in the phenothiazine core likely allows for good UV-Vis detection.
  • Column Selection: A standard C18 reverse-phase column is a typical starting point. The predicted logP of 2.62 [1] indicates moderate hydrophobicity, suggesting it should be well-retained with a mobile phase like methanol-water or acetonitrile-water.

HPLC Troubleshooting Guide for this compound Analysis

This guide adapts common HPLC issues to the specific context of analyzing a compound like this compound [3].

Pressure Problems

Pressure issues are often related to the column or flow path.

Symptom Potential Causes Corrective Actions
High Backpressure Blockage in column frit, guard column, or lines; mobile phase incompatible with column chemistry; flow rate too high [3]. Check/replace guard column; flush/clean column; ensure mobile phase compatibility; verify flow rate settings.
Low Backpressure System leak; flow rate too low; faulty pump seal or controller [3]. Check all fittings for leaks; verify flow rate; inspect and replace pump seals if necessary.
Pressure Cycling Air trapped in pump; failing pump seal; insufficient mobile phase degassing [3]. Purge pump; replace pump seals; degas mobile phase thoroughly.
Peak Shape & Retention Problems

The quality of the peaks is crucial for accurate quantification.

Symptom Potential Causes Corrective Actions
Peak Tailing Secondary interactions with active silanol sites on column (common for basic compounds); column void; frit blockage [3]. Use a base-deactivated column for basic compounds; ensure mobile phase is properly buffered; check column integrity.
Peak Fronting Sample solvent too strong vs. mobile phase; column overloaded; damaged column [3]. Use a weaker solvent for sample reconstitution; reduce injection volume/concentration.
Split Peaks Contamination at column inlet; guard column issue; sample solvent incompatible [3]. Replace guard column; flush analytical column; ensure sample solvent is miscible/weaker than mobile phase.
Retention Time Drift Column temperature not controlled; mobile phase composition changing (evaporation); column not equilibrated [3]. Use column heater; prepare mobile phase consistently; allow sufficient equilibration time.
Baseline & Noise Problems

These can affect detection limits and data quality.

Symptom Potential Causes Corrective Actions
Baseline Drift Mobile phase contamination or evaporation; temperature fluctuations; detector issues [3]. Use fresh, high-purity solvents; maintain constant temperature; check detector lamp.
Baseline Noise Air bubbles in detector flow cell; contaminated mobile phase or column; electronic interference [3]. Purge detector flow cell; use fresh, filtered, and degassed solvents; ensure proper grounding of instrument.

Experimental Protocol: System Suitability & Performance Check

This general protocol helps ensure your HPLC system is performing correctly before analyzing valuable this compound samples.

  • Objective: To verify that the HPLC system and method are performing adequately in terms of pressure stability, baseline noise, and column efficiency.
  • Materials: HPLC system with UV-Vis detector, suitable C18 column, this compound standard, methanol (HPLC grade), water (HPLC grade), triethylamine (TEA) or other suitable modifier, phosphoric acid or ammonium buffer.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol:buffer (pH ~3.0) (70:30 v/v). Adjust the aqueous buffer to a low pH to protonate the piperazine group of this compound and minimize silanol interactions. Filter and degas the mobile phase thoroughly.
  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and then dilute with mobile phase to a working concentration. Note: Ensure the sample solvent is weaker than or similar in strength to the mobile phase to avoid peak distortion [3].
  • System Equilibration: Pump the mobile phase through the system at the intended flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
  • Performance Check:
    • Pressure: Record the system pressure. It should be stable and within the normal operating range for your column.
    • Baseline: Observe the baseline for stability and low noise.
    • Injection: Inject the this compound standard. Evaluate the peak shape (should be Gaussian), retention time consistency, and signal-to-noise ratio.

Troubleshooting Workflow

For a systematic approach, follow the logic in this troubleshooting diagram:

Start Start Troubleshooting P1 Check System Pressure Start->P1 P2 Pressure Abnormal? P1->P2 P3 Consult Pressure Troubleshooting Table P2->P3 Yes C1 Inject Standard Check Peak Shape P2->C1 No C2 Peak Shape OK? C1->C2 C3 Consult Peak Shape Troubleshooting Table C2->C3 No B1 Observe Baseline C2->B1 Yes B2 Baseline Stable and Quiet? B1->B2 B3 Consult Baseline Troubleshooting Table B2->B3 No End System Ready for Analysis B2->End Yes

Frequently Asked Questions (FAQs)

  • What is the most likely cause of peak tailing for this compound? As a basic compound containing a piperazine group, this compound is prone to interacting with acidic silanol sites on the silica-based column, causing tailing. The most effective solution is to use a modern, base-deactivated reverse-phase column designed for basic compounds and ensure the mobile phase is adequately buffered at an appropriate pH [3].

  • Why are my retention times inconsistent? The most common causes are fluctuations in column temperature, changes in mobile phase composition (due to improper preparation or evaporation), or a column that has not been fully equilibrated with the mobile phase. Ensure the column is in a thermostat, prepare mobile phase accurately and consistently, and allow sufficient time for system equilibration before starting your run [3].

  • How can I reduce baseline noise and drift? Start by thoroughly degassing your mobile phase to remove dissolved air. Use high-purity solvents and reagents to prevent contamination. Purge the detector cell to remove any trapped air bubbles. Also, ensure that the HPLC instrument is on a dedicated power line to avoid electrical interference [3].

Key Recommendations for this compound Analysis

  • Start with a Base-Deactivated Column: This is the single most important factor for achieving good peak shape with this compound.
  • Buffer Your Mobile Phase: Use a volatile buffer like ammonium formate or a phosphate buffer at a pH where the compound is fully protonated (e.g., pH 3.0) to ensure consistent retention and peak shape.
  • Document Everything: Keep a detailed log of all method parameters, column batches, and mobile phase preparations. This is invaluable for identifying the source of any new issues.

References

Acetophenazine storage conditions and stability

Author: Smolecule Technical Support Team. Date: February 2026

Acetophenazine Dimaleate: Storage & Handling

For researchers working with this compound Dimaleate (CAS 5714-00-1), the following technical specifications are crucial for maintaining its stability and ensuring experimental reproducibility.

Summary of Key Storage Conditions

Parameter Specification Rationale & Additional Context
Temperature 2-8°C (Refrigerator) [1] [2] Protects the compound from thermal degradation.
Atmosphere Under inert atmosphere [2] Precludes degradation from exposure to oxygen or moisture.
Form Solid [2] The compound is supplied as a yellow to orange solid [2].
Hygroscopicity Yes [2] Must be protected from moisture; handling in a controlled, dry environment is recommended.
Light Sensitivity Information not explicitly found As a standard precaution for most pharmaceuticals, protect from light.

Experimental Protocol for Stability Assessment

For a comprehensive stability profile, conducting forced degradation studies is essential. The following methodology, adapted from a study on a water-sensitive prodrug, provides a robust framework [3].

Objective: To subject this compound Dimaleate to various stress conditions (thermolytic, hydrolytic, oxidative, photolytic) and identify the resulting degradation products using a stability-indicating analytical method (e.g., HPLC).

Materials:

  • API: this compound Dimaleate.
  • Solvents: Anhydrous, HPLC-grade solvents (e.g., Tetrahydrofuran (THF), Hexane) to prevent hydrolysis during sample preparation [3].
  • Reagents: Acetic acid, Diisopropylamine, Cumene hydroperoxide, N,N'-azobisisobutyronitrile (AIBN) [3].
  • Equipment: HPLC system with a DAD detector, controlled temperature ovens, photo-stability chamber (e.g., Suntest CPS) [3].

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound Dimaleate in an anhydrous solvent mixture (e.g., 40/60 v/v anhydrous THF/Hexane) [3].
  • Stress Conditions: Use the stock solution to prepare samples for the following stress conditions. Include control samples without stress-inducing reagents for each condition [3].

The workflow for this experimental protocol can be visualized as follows:

Start Start: Prepare 1 mg/mL Stock Solution in Anhydrous Solvent Control Control (No Stress) Start->Control Thermal Thermal Stress 60°C for 24h Start->Thermal Acid Acid Stress 0.1N Acetic Acid, 40°C, 24h Start->Acid Base Base Stress 0.0001N Diisopropylamine Start->Base Oxidation Oxidative Stress 0.1% Cumene Hydroperoxide Start->Oxidation Radical Radical Initiation 10 mM AIBN, 40°C, 120h Start->Radical Photo Photolytic Stress UV Radiation Start->Photo Analyze HPLC Analysis & Degradant Identification Control->Analyze Thermal->Analyze Acid->Analyze Base->Analyze Oxidation->Analyze Radical->Analyze Photo->Analyze

Analytical Considerations:

  • A normal-phase HPLC method with a cyano column and anhydrous mobile phases is recommended if the compound is water-sensitive, as it prevents hydrolysis during analysis and allows for the detection of degradants from the parent compound itself [3].
  • The identity of the main peak and degradants should be confirmed by comparison with reference standards and techniques like HPLC-MS [3].

Frequently Asked Questions

Q1: What should I do if my this compound Dimaleate powder changes color? The pure compound is typically yellow to orange [2]. Any significant darkening or color change may indicate degradation. It is advisable to discontinue use for critical experiments and analyze the material via HPLC to confirm purity and identity.

Q2: How should I prepare a stable solution of this compound Dimaleate for my assays? The compound is slightly soluble in DMSO and Methanol [2]. For short-term use, prepare solutions fresh daily. For water-sensitive compounds, using anhydrous solvents and working under an inert atmosphere (e.g., in a glovebox) is critical to prevent hydrolysis [3].

Q3: I need to design a stability study but lack specific details for this compound. What is a scientifically sound approach? The forced degradation protocol outlined above, inspired by research on similar molecules, provides a strong foundation [3]. The key is to use conditions severe enough to generate 5-20% degradation, which helps validate your analytical method's ability to separate the API from its degradants [3].

References

improving Acetophenazine yield in manufacturing

Author: Smolecule Technical Support Team. Date: February 2026

About Acetophenazine

This compound is a phenothiazine-derived antipsychotic drug. The table below summarizes its key chemical and pharmacological characteristics based on the available data [1].

Property Description
CAS Number 2751-68-0 [2] [1]
Chemical Formula C₂₃H₂₉N₃O₂S [1]
Modality Small Molecule [1]
Mechanism of Action Dopamine D2 receptor antagonist [1]
Melting Point 167-168.5 °C [1]

General Strategies from Phenothiazine Chemistry

While direct data on this compound is scarce, recent research into synthesizing the phenothiazine (PTZ) scaffold—its core structure—highlights several modern strategies that could inform process optimization [3].

The following diagram outlines a general strategic workflow for investigating yield improvement, inspired by these modern synthetic approaches.

cluster_core Core PTZ Synthesis cluster_2 Process Optimization cluster_3 Downstream Processing Start Goal: Improve this compound Yield Route Evaluate Synthetic Route Start->Route Parameters Optimize Reaction Parameters (Temperature, Time, Catalyst Concentration, Atmosphere) Start->Parameters Purification Purification (Crystallization, Chromatography) Start->Purification Classical Classical Methods (e.g., diphenylamine + sulfur) Route->Classical Traditional Modern Modern Methods (Transition metal catalysis, Electrosynthesis, etc.) Route->Modern Modern Workup Product Workup (Isolation, Filtration) Parameters->Workup Scale-up Final Yield Analysis & Characterization Purification->Final Final Product Workup->Purification Crude Product

The specific modern techniques mentioned in the literature that diverge from classical methods include [3]:

  • Transition Metal-Catalyzed Transformations: Can offer higher selectivity and efficiency.
  • Greener Techniques:
    • Electrosynthesis: Uses electrical current to drive reactions.
    • Microwave-Assisted Reactions: Can lead to faster reaction times and higher yields.
    • Ultrasound-Promoted Methods: Can improve mixing and reaction initiation.

Suggestions for Finding Detailed Information

To build a comprehensive technical support center, you may need to consult more specialized sources. Here are some suggestions:

  • Consult Patent Literature: The original synthesis of this compound is covered in patent US2985654 [1]. Detailed manufacturing processes are often found in patents. Search the USPTO, Google Patents, or Espacenet using the CAS Number (2751-68-0) and the patent number as a starting point.
  • Use Specialized Chemical Databases: Platforms like SciFinder or Reaxys are invaluable for finding detailed experimental procedures, reaction schemes, and spectral data for specific organic compounds.
  • Broaden Search Terminology: While the search was not successful, exploring the synthesis of the broader "phenothiazine" scaffold or its derivatives might yield generalizable optimization strategies that can be adapted for this compound.

References

Acetophenazine: Core Chemical & Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental information available for Acetophenazine, which is a phenothiazine-derived antipsychotic [1].

Property Description
Generic Name This compound [1]
CAS Number 2751-68-0 [2] [1]
Chemical Formula C({23})H({29})N({3})O({2})S [1]
Drug Class Phenothiazine Antipsychotic [1]
Mechanism of Action Antagonist of Dopamine D2 receptors [1]
Approval Status (US) Not Approved [1]
International Brand Tindal (Schering) [1]

Forced Degradation Study: A Methodology for Investigation

Since direct data on this compound is unavailable, the following workflow and detailed protocol, adapted from a forced degradation study on Fluphenazine Hydrochloride (a structurally similar trifluoromethyl phenothiazine), provides a robust blueprint for your experiments [3].

G Start Start: Sample Preparation Stress Apply Stress Conditions Start->Stress Analysis HPLC Analysis Stress->Analysis Identify Identify Degradation Products Analysis->Identify Pathway Propose Degradation Pathway Identify->Pathway

Detailed Experimental Protocol for Forced Degradation

You can follow this detailed protocol to systematically investigate how this compound behaves under various stress conditions [3].

  • 1. Sample Preparation

    • Prepare a standard stock solution of this compound in a suitable solvent like methanol at a concentration of 1000 µg/mL. Further dilute this to a working concentration of 100 µg/mL for analysis [3].
  • 2. Stress Conditions (as per ICH Guidelines Q1A(R2))

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N Hydrochloric Acid (HCl). Make up the volume to 10 mL with methanol. Allow the solution to stand at room temperature for periods of 12, 24, and 48 hours. After the stress period, neutralize an aliquot with 0.1 N Sodium Hydroxide (NaOH) before analysis [3].
    • Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N Sodium Hydroxide (NaOH). Make up the volume to 10 mL with methanol. Allow the solution to stand at room temperature for 12, 24, and 48 hours. Neutralize an aliquot with 0.1 N HCl before analysis [3].
    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% Hydrogen Peroxide (H₂O₂). Make up the volume to 10 mL with methanol. Allow the solution to stand at room temperature for 12, 24, and 48 hours. Analyze directly after dilution [3].
    • Photolytic Degradation: Spread a thin layer of solid this compound in a petri dish. Expose it to a UV light chamber (equipped with both UV and white fluorescent lamps as per ICH Q1B) for 3, 5, and 7 days [3].
    • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at 75°C for 24, 48, and 72 hours. After exposure, prepare a solution of 100 µg/mL in methanol for analysis [3].
  • 3. HPLC Analysis of Stressed Samples

    • Instrumentation: Use an HPLC system with a UV/Visible detector and a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) [3].
    • Mobile Phase: A mixture of Methanol : Acetonitrile : 10 mM Ammonium Acetate (pH 6.0 adjusted with acetic acid) in a ratio of 70:15:15 (v/v/v) is recommended [3].
    • Parameters: Set the flow rate to 1.0 mL/min, the injection volume to 20 µL, and the detection wavelength to 259 nm (optimized for phenothiazines) [3].
    • Objective: This method separates the parent this compound peak from any formation of degradation products, allowing for their identification and quantification.

Troubleshooting FAQs for Degradation Studies

Q1: Under which stress condition are phenothiazines most likely to degrade? Based on the study of Fluphenazine, the highest number of degradation products is typically formed under oxidative stress conditions [3]. It is highly recommended to prioritize and carefully optimize the oxidative degradation protocol for this compound.

Q2: How can I identify the degradation products once they are separated? The primary technique for identifying unknown degradation products is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method helps determine the molecular weight and structural fragments of the degradants, allowing you to propose their chemical structures and a comprehensive degradation pathway [3].

Q3: What are the key stability-indicating parameters to validate the HPLC method? According to ICH guideline Q2(R1), your developed HPLC method should be validated for parameters including [3]:

  • Linearity (e.g., over a concentration range of 10–60 µg/mL)
  • Precision (Intra-day and Inter-day)
  • Accuracy (via spike recovery experiments)
  • Specificity (ensuring clear separation between the drug and its degradants)

Recommendations for Further Research

Given the scarcity of direct data, you may need to:

  • Extrapolate from Analogues: Use the chemical behavior of well-documented phenothiazines like Fluphenazine as a reference point for your experimental design.
  • Conduct Primary Research: The protocols provided are a starting point. You will likely need to optimize stressor strength and exposure times specifically for this compound.
  • Consult Regulatory Sources: For any official, compound-specific information that might exist (e.g., in older pharmacopeias), specialized market research reports (as mentioned in one source) may be an option, though they are often commercial products [2].

References

Acetophenazine versus perphenazine efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Drug Profile

The table below summarizes the available information for both antipsychotics. Note that extensive data is available for perphenazine, while information for acetophenazine is sparse and dated.

Feature This compound Perphenazine
Drug Class First-Generation Antipsychotic (Typical), Phenothiazine [1] [2] First-Generation Antipsychotic (Typical), Phenothiazine [3] [4]
Potency Moderate-potency [1] [2] Medium- to high-potency; 10-15 times more potent than chlorpromazine [3] [4]
Primary Indications Treatment of disorganized/psychotic thinking, hallucinations, delusions [1] [2] Schizophrenia; psychotic disorders; severe nausea/vomiting [3] [4]
Mechanism of Action Dopamine D1/D2 receptor antagonist [1] [2] Dopamine D1/D2 receptor antagonist; also antagonizes serotonin 5-HT2, histamine H1, and alpha-adrenergic receptors [5] [4]
Key Efficacy Data No recent clinical trials or efficacy data found. Comparable to risperidone, quetiapine, and ziprasidone; more effective than low-potency FGAs for specific outcomes [6] [4]
Common Adverse Effects Not specified in available data. Extrapyramidal Symptoms (EPS), akathisia, tardive dyskinesia [6] [4]
Metabolism Not detailed in available sources. Primarily hepatic via CYP2D6; active metabolite (7-hydroxy perphenazine) [4]
Regulatory & Approval Status Not currently US-approved; no clinical trials data found [1] US-approved; included in modern clinical trials (e.g., CATIE) [3] [4]

Experimental Data and Protocols

The disparity in available data is evident in the nature of the clinical studies conducted for each drug.

  • This compound: No contemporary clinical trial data or detailed experimental protocols were identified in the available search results. The information is limited to basic pharmacologic descriptions, and the drug is not currently approved in the US [1].
  • Perphenazine: Efficacy data is supported by modern, robust clinical trials. Key studies include:
    • CATIE Study (Clinical Antipsychotic Trials of Intervention Effectiveness): This was a major, double-blind, randomized, controlled trial (RCT) that compared perphenazine to several atypical antipsychotics (like olanzapine, risperidone, quetiapine) in patients with schizophrenia. The primary outcome measure was "time to treatment discontinuation for any cause," which reflects effectiveness in real-world use. Perphenazine was found to be comparable in effectiveness to the other agents, with a time to discontinuation of 5.6 months [4].
    • Cochrane Systematic Review (2014): This meta-analysis compared perphenazine to low-potency FGAs. It pooled data from four randomized trials with 365 participants. The primary efficacy outcome was "response to treatment," which showed no significant difference between perphenazine (58%) and low-potency antipsychotics (59%) [6].

Pharmacological Pathways

The following diagram illustrates the shared primary mechanism of action and key differential effects of these typical antipsychotics. The pathway highlights why perphenazine, with its additional receptor interactions, has a more extensively documented and complex profile.

G DrugAdmin Drug Administration (Oral) D2Blockade Dopamine D2 Receptor Antagonism DrugAdmin->D2Blockade Primary Mechanism PerphenazineOnly Additional Perphenazine Antagonism: 5-HT2, H1, α1 receptors DrugAdmin->PerphenazineOnly Differential Mechanism Mesolimbic Mesolimbic Pathway D2Blockade->Mesolimbic Main Site of Action Nigrostriatal Nigrostriatal Pathway D2Blockade->Nigrostriatal Tuberoinfundibular Tuberoinfundibular Pathway D2Blockade->Tuberoinfundibular TherapeuticEffect Therapeutic Effect (Reduction in Positive Symptoms) Mesolimbic->TherapeuticEffect SideEffectEPS Adverse Effect (Extrapyramidal Symptoms - EPS) Nigrostriatal->SideEffectEPS SideEffectProlactin Adverse Effect (Elevated Prolactin) Tuberoinfundibular->SideEffectProlactin PerphenazineOnly->TherapeuticEffect Contributes to

This diagram illustrates the primary shared mechanism and key differential effects. The pathway highlights why perphenazine, with its additional receptor interactions, has a more extensively documented and complex profile.

Interpretation and Research Implications

For researchers and drug development professionals, the key implications are:

  • Evidence Gap: this compound represents a significant evidence gap in the current scientific literature. Any claims about its efficacy relative to other agents cannot be substantiated with contemporary data.
  • Robust Profile of Perphenazine: Perphenazine remains a well-characterized typical antipsychotic with efficacy validated against both older low-potency drugs and modern atypical antipsychotics. Its distinct receptor affinity profile and pharmacogenomic considerations (CYP2D6 metabolism) make it a relevant subject for research [4].
  • Future Research Direction: A direct, head-to-head clinical trial between these two drugs is unlikely given this compound's status. Research interest may be better directed toward understanding the clinical applications of available, well-studied typical antipsychotics like perphenazine, particularly in specific patient subgroups (e.g., CYP2D6 poor metabolizers) or in new formulations (e.g., long-acting injectables) [5].

References

Acetophenazine chlorpromazine comparative pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Chlorpromazine Pharmacological Profile

The table below summarizes the key pharmacological data available for chlorpromazine, which belongs to the phenothiazine class of first-generation typical antipsychotics. [1] [2] [3]

Parameter Details for Chlorpromazine
Drug Class Typical antipsychotic (First-generation antipsychotic, Phenothiazine) [2] [3]
Primary Indications Schizophrenia, bipolar mania, acute psychosis, severe behavioral problems, nausea/vomiting, intractable hiccups, preoperative apprehension [1] [2] [4]
Primary Mechanism of Action Post-synaptic blockade of dopamine D2 receptors in the mesolimbic pathway; also blocks histamine H1, muscarinic M1, and alpha-adrenergic receptors [2] [3] [5]
Metabolism Extensive hepatic metabolism, primarily via CYP450 enzymes (including CYP2D6) [2] [3]
Common Side Effects Sedation, dry mouth, blurred vision, hypotension, weight gain, extrapyramidal symptoms (EPS) [1] [2] [3]
Black Box Warnings Increased risk of death in older adults with dementia-related psychosis [1]

Information Status on Acetophenazine

Searches yielded minimal specific data for this compound, preventing a meaningful comparison.

  • Limited Identification: this compound is confirmed to be a typical antipsychotic of the phenothiazine class, but no detailed data on its indications, pharmacokinetics, or receptor binding affinity were available. [6]
  • Outdated Comparative Study: One study from 1979 compared the toxicological effects of this compound, chlorpromazine, and thioridazine in morphine-dependent mice, but this is highly specialized and does not provide the broad comparative pharmacology you require. [7]

Experimental Protocol for Reference

While direct comparative protocols were not found, the following general approach for studying drug stability in biological samples is fundamental to pharmacological research and can be adapted for comparative studies. The workflow involves assessing stability at critical stages from sample collection to analysis. [8]

Drug Stability Assessment Workflow Start Start: Acquire Blood Sample Process Process Whole Blood (Centrifuge to plasma/serum) Start->Process Assess stability in whole blood Store Store Plasma/Serum (Typically frozen) Process->Store Define processing conditions Analyze Analyze Sample (LC-MS/MS, etc.) Store->Analyze Validate stability during storage Result Result: Determine Analyte Concentration Analyze->Result

A core experiment in characterizing a drug's pharmacokinetic profile is determining its stability in whole blood and plasma, which ensures accurate concentration measurements. [8]

  • Objective: To determine the stability of a drug and its metabolites in whole blood under conditions simulating sample acquisition and processing. [8]
  • Key Steps:
    • Sample Preparation: Whole blood (e.g., pooled donor blood with anticoagulant like sodium heparin) is spiked with the drug (analyte) at two concentrations (low and high within the expected therapeutic range). [8]
    • Stability Testing: The spiked blood samples are maintained under different conditions (e.g., on ice vs. ambient temperature). [8]
    • Time-Point Sampling: Aliquots are removed from each condition at specific time intervals (e.g., 0, 15, 30, and 60 minutes) and immediately processed to obtain plasma. [8]
    • Analysis: The plasma samples are analyzed using a validated quantitative method (e.g., LC-MS/MS). The measured analyte concentrations at each time point are compared to the concentration at time zero. [8]
  • Data Interpretation: A significant decrease in analyte concentration over time under specific conditions indicates instability. This informs necessary procedures, such as rapid processing or the use of stabilizing additives, to ensure data accuracy. [8]

How to Proceed with Your Research

Given the scarcity of information on this compound, you may need to employ more targeted strategies to find the data you need.

  • Consult Specialized Databases: Search deep within academic pharmacological databases like IUPHAR/BPS Guide to Pharmacology, PubMed Central, or Thomson Reuters' Integrity for potentially older or more obscure studies on this compound.
  • Review Historical Literature: Since this compound is an older drug, the most relevant data may be found in primary research articles and reviews from the 1960s-1980s. A deep dive into archives of journals like Archives Internationales de Pharmacodynamie et de Thérapie (where the 1979 study was published) may be necessary. [7]
  • Consider a Broader Class Comparison: If a direct comparison remains elusive, it might be more productive to compare chlorpromazine with another first-generation antipsychotic for which robust data is readily available (e.g., haloperidol) or with a second-generation antipsychotic (e.g., clozapine or olanzapine). [5]

References

Acetophenazine receptor binding affinity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Acetophenazine Receptor Binding Profile

The table below summarizes the available quantitative and qualitative data on this compound's receptor interactions.

Receptor Type Reported Affinity / Activity Experimental Context / Notes
Dopamine D2 Primary target (antagonist) [1] [2] Described as its main mechanism of action as an antipsychotic agent [1] [2].
Androgen Receptor (AR) Ki ≈ 0.8 μM (weak antagonist) [3] Identified via virtual screening and confirmed in vitro; considered a secondary "off-target" activity [3].
Various Monoamine Receptors Information Limited [4] As a typical phenothiazine derivative, its profile is likely complex, but specific affinity data for 5-HT, H1, M1, and adrenergic receptors was not located in the searched literature [5] [4].

Detailed Experimental Data and Protocols

For the key experimental findings, here are the methodologies used to generate the data.

  • Androgen Receptor Binding Assay [3]

    • Purpose: To identify nonsteroidal antiandrogens from a library of marketed drugs.
    • Method: Competitive ligand binding assays were performed to measure the ability of this compound to displace the binding of a radiolabeled androgen ([³H]mibolerone) to the human Androgen Receptor (AR).
    • Result: this compound demonstrated competition with a inhibition constant (Ki) of approximately 0.8 μM.
  • Androgen Receptor Transactivation Assay [3]

    • Purpose: To confirm the functional antagonism of the identified AR binders.
    • Method: CV-1 cells (monkey kidney cells) were transiently transfected with the AR and a reporter gene (Chloramphenicol acetyltransferase, CAT) under the control of an androgen-responsive element. The effect of this compound on Dihydrotestosterone (DHT)-stimulated CAT activity was measured.
    • Result: this compound weakly but significantly reduced DHT-stimulated AR transactivation, confirming its functional role as an AR antagonist.

Visualizing the Drug Repurposing Workflow

The discovery of this compound's antiandrogen activity is a prime example of drug repurposing. The diagram below illustrates the computational and experimental workflow used in this study [3].

Drug Repurposing Workflow for Antiandrogen Discovery (95 chars) Start Start: Library of Marketed Oral Drugs Step1 In Silico Screening (Docking into AR models) Start->Step1 Step2 Selection of Top Candidates (Based on docking score) Step1->Step2 Step3 In Vitro AR Binding Assay Step2->Step3 Step4 In Vitro Functional Assay (AR Transactivation) Step3->Step4 Result Identification of AR Antagonists (e.g., this compound) Step4->Result

References

Chemical Classification and Properties of Phenothiazines

Author: Smolecule Technical Support Team. Date: February 2026

Phenothiazine antipsychotics are categorized into three subclasses, which significantly influence their potency and side effect profile [1]. The following table outlines this classification, placing Acetophenazine within this framework.

Chemical Subclass Potency Group Prototypical / Example Drugs
Aliphatic Low/Medium-potency Chlorpromazine, Levomepromazine, Promazine
Piperidine Low/Medium-potency Thioridazine, Mesoridazine
Piperazine Medium/High-potency This compound, Perphenazine, Fluphenazine, Trifluoperazine

As a piperazine phenothiazine, this compound is characterized as a medium-high potency antipsychotic. Its primary mechanism of action, shared with other first-generation antipsychotics, is the blockade of postsynaptic dopamine D2 receptors in the brain's mesolimbic pathway, which reduces the positive symptoms of psychosis (e.g., hallucinations, delusions) [1] [2].

Comparative Receptor Affinity and Side Effects

The potency and side effects of antipsychotics are directly linked to their affinity for various neuroreceptors. Drugs with high D2 affinity are more potent but also carry a higher risk of extrapyramidal symptoms (EPS). The table below compares the receptor affinity and side effect profiles of key phenothiazines.

Drug Antipsychotic Potency Receptor Affinity (Degree of Effect) Sedating Effects Anticholinergic Effects Extrapyramidal Side Effects (EPS) Hypotensive Effects
This compound Medium/High-potency Information not available in search results Information not available in search results Information not available in search results Information not available in search results Information not available in search results
Chlorpromazine (Aliphatic) Low-potency D2 (+++), 5HT2 (+++), Muscarinic (+++), Alpha-1 (+++), Histamine H1 (+++) High High Low High
Thioridazine (Piperidine) Low-potency D2 (+++), Muscarinic (++++), Alpha-1 (+++) High High Low High
Perphenazine (Piperazine) Medium/High-potency D2 (++++), 5HT2 (+++) Low Low High Low
Fluphenazine (Piperazine) High-potency D2 (++++), 5HT2 (+++) Low Low Very High Low

Note: The level/degree of effect is indicated by + symbols: (+) low, (++) moderate, (+++) high, (++++) very high. Adapted from [1].

This comparison illustrates the general trade-offs within the phenothiazine class:

  • Low-potency agents (e.g., Chlorpromazine) are more sedating and cause more hypotension and anticholinergic effects (like dry mouth, constipation), but have a lower risk of EPS.
  • High-potency agents (particularly piperazine derivatives like Perphenazine and Fluphenazine) are less sedating but have a much higher risk of EPS.

As a piperazine, this compound's profile is expected to align more closely with Perphenazine, indicating a higher risk of EPS and lower sedating and anticholinergic effects compared to Chlorpromazine [1].

Dopamine Pathways and Antipsychotic Mechanisms

The therapeutic and adverse effects of first-generation antipsychotics like this compound are linked to their blockade of D2 receptors in four key dopamine pathways in the brain, which can be visualized as follows:

G cluster_1 Mesolimbic Pathway cluster_2 Mesocortical Pathway cluster_3 Nigrostriatal Pathway cluster_4 Tuberoinfundibular Pathway DopaminePathways Dopamine Pathways in the Brain ML_Therapeutic D2 Blockade (Therapeutic Effect) MC_Adverse D2 Blockade (Adverse Effect) NS_Adverse D2 Blockade (Adverse Effect) TI_Adverse D2 Blockade (Adverse Effect) ML_Result Reduces positive symptoms (hallucinations, delusions) ML_Therapeutic->ML_Result MC_Result Can induce or worsen negative symptoms MC_Adverse->MC_Result NS_Result Causes Extrapyramidal Symptoms (EPS) NS_Adverse->NS_Result TI_Result Causes Hyperprolactinemia TI_Adverse->TI_Result

Key Implications for Research and Development

For a research-focused audience, the comparison of this compound with other antipsychotics highlights several critical considerations:

  • Potency vs. Side Effects: The piperazine side chain in this compound confers higher D2 receptor affinity and antipsychotic potency, but this comes with a trade-off of a higher liability for extrapyramidal symptoms (EPS) [1]. This is a key differentiator from low-potency phenothiazines like Chlorpromazine.
  • Modern Context and "Atypicality": A major development goal has been to create antipsychotics that minimize EPS. Second-generation antipsychotics (e.g., Risperidone, Clozapine) often achieve this through a high ratio of serotonin 5HT2A to dopamine D2 receptor blockade [1] [3]. First-generation drugs like this compound primarily act on D2 receptors without this moderating serotonergic effect.
  • Receptor Profiling Breadth: Modern pharmacology emphasizes that antipsychotics have a "broad receptor interaction spectrum" beyond just D2 and 5HT2A, interacting with adrenergic and histamine receptors, which explains their complex side effect profiles [4]. A full receptor affinity profile for this compound would be essential for a complete comparative analysis.

References

cross-validation of Acetophenazine detection techniques

Author: Smolecule Technical Support Team. Date: February 2026

Research Strategies for Finding Comparison Data

Strategy Key Resources / Methods Expected Outcome
Specialized Scientific Databases PubMed, Scopus, Web of Science, ACS Publications, Google Scholar. Locate primary research articles with experimental protocols and quantitative results.
Search Query Formulation Use specific terms: e.g., "Acetophenazole detection cross-validation", "quantitative analysis of Acetophenazine". Filter out irrelevant results and find papers focused on methodological comparison.
Backward & Forward Searching Check reference lists of relevant papers; use "Cited by" features in databases. Discover foundational and subsequent studies that may contain direct comparisons.

A Guide for Creating Your Comparison Content

G Data Synthesis Workflow for Comparison Guide Literature Search Literature Search Data Extraction Data Extraction Literature Search->Data Extraction Table Creation Table Creation Data Extraction->Table Creation Pathway/Workflow Diagramming Pathway/Workflow Diagramming Data Extraction->Pathway/Workflow Diagramming Draft Comparison Guide Draft Comparison Guide Table Creation->Draft Comparison Guide Pathway/Workflow Diagramming->Draft Comparison Guide Peer Review Peer Review Draft Comparison Guide->Peer Review Final Publication Final Publication Peer Review->Final Publication

  • Extract Quantitative Data: As you review the literature, compile the key performance metrics (e.g., Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy, precision, analysis time, cost) into a structured table.
  • Detail Experimental Protocols: For each technique you include (e.g., HPLC, LC-MS, immunoassays), summarize the essential methodology. This should cover the principle of detection, sample preparation steps, required instrumentation, and the specific conditions under which the technique was validated.
  • Create Visualizations: Use Graphviz to create clear diagrams of experimental workflows or signaling pathways, as shown in the template above. The provided script follows your specifications, using high-contrast colors from the approved palette and setting labeldistance=2.5 for edge labels [1].

References

Acetophenazine Profile & Available Clinical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the known information about Acetophenazine's properties and findings from a specific comparative study.

Aspect Details
Drug Class First-Generation Antipsychotic (Typical), Phenothiazine derivative [1] [2]
Primary Mechanism Dopamine D2 receptor antagonist [1]
Approval Status Not currently US-approved or widely approved in other regions [1].
Key Comparative Study Overall et al. (1963) - this compound vs. Perphenazine in schizophrenia [3].
Study Findings Demonstrated differential effects based on computer-derived diagnostic models. This compound was found to be particularly effective in patients with "hostile-paranoid" schizophrenic symptoms [3].
Reported Dosage The comparative study used a dosage of 160 mg/day [3].

Experimental Protocol from Key Study

For researchers, the methodology of the primary comparative trial is crucial. Here is a summary of the experimental protocol based on the referenced study:

  • Study Design: The trial was a double-blind study conducted with newly admitted schizophrenic patients, comparing this compound with Perphenazine [3].
  • Participants: The subjects were newly admitted patients diagnosed with schizophrenia [3].
  • Intervention: Patients were administered either this compound or Perphenazine. The specific dosage used for this compound was 160 mg per day [3].
  • Outcome Measures: The study used computer-derived diagnostic models to analyze the effects of the drugs. The primary finding was that the therapeutic effects differed depending on the subtype of schizophrenia, with this compound showing particular efficacy for "hostile-paranoid" symptoms [3].

Mechanism of Action Visualization

The following diagram illustrates the documented mechanism of action for this compound, which is typical for first-generation antipsychotics.

G This compound This compound DR Dopamine Receptors (Primarily D2) This compound->DR Antagonizes DA Dopaminergic Neurotransmission DR->DA Inhibits Effect Reduction in Psychotic Symptoms (Hallucinations, Delusions) DA->Effect Leads to

As a first-generation antipsychotic, this compound's primary therapeutic action comes from its antagonism of dopamine D2 receptors in the brain's mesolimbic pathway, which reduces dopaminergic neurotransmission [1] [2]. It may also depress the release of certain hormones and affect the reticular activating system, influencing arousal and other functions [1].

Context and Further Research Directions

The historical data suggests Acetophenazole had a role in a more personalized treatment approach, even in the 1960s. However, the landscape of antipsychotic treatment has since evolved:

  • Era of the Data: The key comparative data available is from the 1960s and 1970s. Clinical trial standards, diagnostic criteria, and outcome measures have advanced significantly since then.
  • Shift to Atypical Antipsychotics: Second-generation (atypical) antipsychotics, which act on both serotonin and dopamine systems, have largely become first-line treatments due to a lower risk of extrapyramidal side effects [2] [4].
  • Current Challenges: While all approved antipsychotics primarily work through dopaminergic antagonism, a major unmet need in treatment remains effective therapy for negative symptoms (e.g., social withdrawal) and cognitive deficits in schizophrenia [4].

References

analytical method validation for Acetophenazine purity

Author: Smolecule Technical Support Team. Date: February 2026

A Novel Fluorescent Probe Method for Acetophenazine

A very recent study (2024) details a novel, green analytical method for determining this compound (APZ) and other phenothiazine derivatives in dosage forms [1].

  • Method Principle: The approach uses sulfur and nitrogen co-doped carbon dots (S,N-CDs) as turn-off fluorescent nanosensors. The fluorescence of these carbon dots is statically quenched upon interaction with the cited drugs [1].
  • Key Analytical Performance: | Parameter | Result for this compound (APZ) | | :--- | :--- | | Linear Range | 5.0 - 100.0 μM | | Limit of Detection (LOD) | 1.53 μM | | Application | Analysis in tablets | | Recovery Rate | 98.06 - 101.66 % | | Validation | Performed according to ICH Q2(R1) guidelines | | Greenness | Evaluated and confirmed using AGREE and ComplexGAPI metrics [1] |
  • Significance: This method is highlighted as the first spectrofluorimetric approach for these drugs that doesn't require chemical derivatization. Its design prioritizes environmental friendliness [1].

Core Principles of Analytical Method Validation

For any analytical method, including one for this compound purity, validation is essential to prove it is suitable for its intended use. The core parameters you would need to address, as per international guidelines (e.g., ICH Q2(R1)), are summarized below [2]:

Validation Parameter Description and Purpose
Specificity Ability to precisely measure the analyte (e.g., this compound) amidst other components like impurities, degradants, or excipients. [2]
Linearity & Range Demonstrates that the method provides results directly proportional to the analyte's concentration, across a specified range. [2]
Accuracy Indicates the closeness of agreement between the accepted reference value and the value found. Often assessed through recovery studies. [2]
Precision Degree of agreement among individual test results. Includes repeatability (same conditions) and intermediate precision (different days, analysts, equipment). [2]
LOD & LOQ Limit of Detection: The lowest amount of analyte that can be detected. Limit of Quantification: The lowest amount that can be quantified with acceptable precision and accuracy. [2]
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. [2]

Choosing and Developing an Analytical Method

The choice of technique depends on your specific needs. The following diagram illustrates the logical workflow for selecting and validating an analytical method.

Start Define Analytical Goal MethodSel Method Selection Start->MethodSel Decision1 Need to separate & quantify multiple components or impurities? HPLC HPLC Decision1->HPLC Yes UV UV-Spectroscopy Decision1->UV No, simple assay Novel Novel Method (e.g., Fluorescent Probe) Decision1->Novel Consider green chemistry and high sensitivity Dev Method Development & Optimization HPLC->Dev UV->Dev Novel->Dev MethodSel->Decision1 Val Method Validation Dev->Val Param Assess Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness Val->Param End Reliable Purity Analysis Param->End

  • For simple, routine quality control where the analyte is uncomplicated and has a chromophore, UV-Vis spectroscopy is a straightforward and cost-effective option, though it may lack specificity if other components interfere [2].
  • For complex mixtures, impurity profiling, or stability-indicating methods, HPLC is the gold standard due to its high specificity and separation capabilities. It can be coupled with various detectors (UV, DAD, MS) for enhanced identification [2] [3].
  • Emerging techniques, like the fluorescent probe method, offer modern alternatives that can be highly sensitive and environmentally friendly [1].

Conclusion and Research Outlook

To summarize the available information:

  • A novel, green, and validated spectrofluorimetric method exists for this compound in dosage forms, providing a modern alternative to traditional techniques [1].
  • HPLC remains a highly reliable and versatile workhorse for purity analysis, especially when separation from impurities is critical [2].
  • All methods must be rigorously validated against established ICH parameters to ensure data reliability [2].

References

Acetophenazine versus benzquinamide comparative study

Author: Smolecule Technical Support Team. Date: February 2026

At a Glance: Acetophenazine vs. Benzquinamide

The table below summarizes the core characteristics of each drug, highlighting their primary differences.

Feature This compound Benzquinamide
Drug Class Phenothiazine antipsychotic [1] [2] Antiemetic (with antihistaminic and anticholinergic properties) [3]
Primary Indication Schizophrenia; disorganized/psychotic thinking; hallucinations/delusions [1] Nausea and vomiting (post-operative & chemotherapy-induced) [3]
Mechanism of Action Dopamine D1/D2 receptor antagonist [1] [2] Not fully elucidated; may involve direct relaxation of vascular smooth muscle and reflex sympathetic activation [4]
Therapeutic Area Psychiatry / Central Nervous System [1] Anesthesiology / Supportive Care [3]
Clinical Trial Status (as of search results) No ongoing clinical trials listed [1] No relevant clinical trials identified in search results

Detailed Drug Profiles and Experimental Data

This compound

This compound is a moderate-potency phenothiazine antipsychotic. Its main mechanism involves blocking postsynaptic dopamine receptors in the brain's mesolimbic pathway, which is responsible for its antipsychotic effects [1] [2]. It is also noted to depress the release of certain hormones and the reticular activating system, affecting arousal and metabolism [1].

  • Relevant Clinical Study: A 1967 clinical trial titled "Specific therapeutic actions of this compound, perphenazine, and benzquinamide in newly admitted schizophrenic patients" directly compared the drugs named in the title [5]. However, the full text or abstract of this study was not available in the search results. Other studies suggest that drugs like this compound may have differential effects on paranoid versus nonparanoid subtypes of schizophrenia [6].
  • Dosage and Administration: Search results do not provide specific dosage information for this compound.
  • Adverse Effects and Toxicity: Specific adverse effect data for this compound was not available in the search results.
Benzquinamide

Benzquinamide is classified primarily as an antiemetic, used to manage nausea and vomiting associated with anesthesia, surgery, and chemotherapy [3]. Its precise mechanism of action is not fully detailed in the available sources, but it is noted to have antihistaminic and anticholinergic properties, which are common pathways for antiemetic drugs [3].

  • Experimental Pharmacology: A 1979 study on dogs investigated the cardiovascular effects of benzquinamide [4]. The key findings were:
    • Methodology: Intravenous benzquinamide (0.5 to 5 mg/kg) was administered to anesthetized dogs. Researchers measured cardiovascular parameters and plasma norepinephrine levels. Some experiments included pre-treatment with a ganglionic blocker (hexamethonium), and isolated arterial tissue was also studied [4].
    • Key Results: The drug initially caused hypotension, tachycardia, frequent ventricular arrhythmias, and elevated norepinephrine levels. Ganglionic blockade prevented the tachycardia and norepinephrine changes but prolonged the hypotension. Studies on isolated arteries showed that benzquinamide directly relaxes vascular smooth muscle [4].
    • Conclusion: The hypotension is caused by a direct effect on blood vessels, and the tachycardia is a reflex response from the nervous system to compensate for the drop in blood pressure [4].
  • Dosage and Administration: The available data suggests a dosage of 50 mg via intramuscular (IM) injection, which can be repeated after one hour and then every 3-4 hours as needed. An intravenous (IV) dose of 25 mg is also mentioned [3].

Mechanism of Action Pathways

The diagrams below illustrate the distinct mechanisms of action for each drug based on the information from the search results.

This compound: Dopamine Receptor Antagonism in Schizophrenia

G Start Antipsychotic Administration (this compound) A Blocks postsynaptic Dopamine D1/D2 Receptors Start->A B Reduces Dopaminergic Signaling in Mesolimbic Pathway A->B C Diminishes Psychotic Symptoms (Disorganized thinking, Hallucinations) B->C

Benzquinamide: Proposed Cardiovascular & Antiemic Effects

G Start Benzquinamide IV/IM Injection A Direct Relaxation of Vascular Smooth Muscle Start->A E Antihistaminic & Anticholinergic Activity Start->E B Reduced Peripheral Vascular Resistance & Hypotension A->B C Reflex Sympathetic Activation B->C D Tachycardia & Elevated Norepinephrine C->D F Management of Nausea and Vomiting E->F

Conclusion and Research Implications

This guide reveals that This compound and Benzquinamide are drugs from distinct classes with different therapeutic targets and mechanisms. They are not direct alternatives.

  • This compound is a dopamine antagonist for psychiatric conditions [1] [2].
  • Benzquinamide is an antiemetic whose effects may be mediated by direct action on vascular smooth muscle and anticholinergic/histaminic pathways [3] [4].

The referenced 1967 study likely compared them for different symptomatic treatments in schizophrenic patients, not as equivalent therapies [5]. Future research would require investigating modern antipsychotics and antiemetics for more current comparative data.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

411.19804835 Da

Monoisotopic Mass

411.19804835 Da

Heavy Atom Count

29

LogP

2.62
2.62 (LogP)
3.1

Appearance

Solid powder

Melting Point

167-168.5

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8620H6K4QH

Related CAS

5714-00-1 ((Z)-2-maleate [1:2]salt)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (20.83%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (79.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (20.83%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of disorganized and psychotic thinking. Also used to help treat false perceptions (e.g. hallucinations or delusions.)

Pharmacology

Acetophenzine is a phenothiazine antipsychotic intended for the management of schizophrenia and other psychotic disorders.

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AB - Phenothiazines with piperazine structure
N05AB07 - Acetophenazine

Mechanism of Action

Acetophenazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

2751-68-0
5714-00-1

Wikipedia

Acetophenazine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 07-15-2023
1: Bisson WH, Cheltsov AV, Bruey-Sedano N, Lin B, Chen J, Goldberger N, May LT, Christopoulos A, Dalton JT, Sexton PM, Zhang XK, Abagyan R. Discovery of antiandrogen activity of nonsteroidal scaffolds of marketed drugs. Proc Natl Acad Sci U S A. 2007 Jul 17;104(29):11927-32. Epub 2007 Jul 2. PubMed PMID: 17606915; PubMed Central PMCID: PMC1924583.
2: Danielsson E, Peterson LL, Grundin R, Ogren SO, Bartfai T. Anticholinergic potency of psychoactive drugs in human and rat cerebral cortex and striatum. Life Sci. 1985 Apr 15;36(15):1451-7. PubMed PMID: 2858803.
3: Tam SW, Cook L. Sigma opiates and certain antipsychotic drugs mutually inhibit (+)-[3H] SKF 10,047 and [3H]haloperidol binding in guinea pig brain membranes. Proc Natl Acad Sci U S A. 1984 Sep;81(17):5618-21. PubMed PMID: 6147851; PubMed Central PMCID: PMC391758.
4: Issa AS, Mahrous MS. Titrimetric determination of some phenothiazine derivatives, with ferricyanide. Talanta. 1984 Apr;31(4):287-8. PubMed PMID: 18963590.
5: Bigelow LB, Weinberger DR, Wyatt RJ. Synergism of combined lithium-neuroleptic therapy: a double-blind, placebo-controlled case study. Am J Psychiatry. 1981 Jan;138(1):81-3. PubMed PMID: 7192495.
6: Bhargava HN. Modification of pharmacological and toxicological effects of acetophenazine, chlorpromazine and thloridazine in morphine-dependent mice. Arch Int Pharmacodyn Ther. 1979 Mar;238(1):165-76. PubMed PMID: 573604.
7: Jones GL, Woodbury DM. Spin-label study of phenothiazine interactions with erythrocyte ghost membranes: a possible membrane-mediated antisickling action. J Pharmacol Exp Ther. 1978 Oct;207(1):203-11. PubMed PMID: 702341.
8: Iizuka Hadachi K, Halprin KM, Levine V. Histamine (H2) receptor-adenylate cyclase system in pig skin (epidermis). Biochim Biophys Acta. 1976 Jun 23;437(1):150-7. PubMed PMID: 7311.
9: Hollister LE, Overall JE, Pokorny AD, Shelton J. Acetophenazine and diazepam in anxious depressions. Arch Gen Psychiatry. 1971 Mar;24(3):273-8. PubMed PMID: 5100621.
10: Cahan RB. Acetophenazine for office treatment of paranoid symptoms. West Med Med J West. 1967 Mar-Apr;8(3):71-2. PubMed PMID: 6072166.

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